(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Description
Properties
IUPAC Name |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454201 | |
| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207557-35-5 | |
| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207557-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
CAS Number: 207557-35-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[1] Its primary and most notable application is as a key intermediate in the production of Vildagliptin.[1][2][3] The 2(S)-cyanopyrrolidine moiety of this compound acts as a proline mimic, which is fundamental to its role in the mechanism of DPP-IV inhibition.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its role in the synthesis of Vildagliptin, and the mechanism of action of the resulting therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O | [4][5] |
| Molecular Weight | 172.61 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator | |
| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N |
Spectroscopic Data
| Spectroscopy | Description | Reference |
| ¹H NMR | Spectra indicate the presence of rotamers. | [1][6] |
| ¹³C NMR | Spectra show evidence of rotamers. | [1][6] |
| IR | Used for characterization. | |
| Mass Spectrometry | Used for characterization. |
Synthesis Protocols
There are two primary synthetic routes for this compound, starting from either L-proline or L-prolinamide.
Synthesis from L-Proline
This route involves a three-step process: N-acylation of L-proline, amidation of the resulting carboxylic acid, and subsequent dehydration to the nitrile.
Experimental Workflow: Synthesis from L-Proline
Caption: Synthesis workflow starting from L-Proline.
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]
-
To a suspension of L-proline in tetrahydrofuran (THF), add chloroacetyl chloride.
-
Reflux the reaction mixture for 2 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and stir.
-
Add saturated brine and ethyl acetate, then separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
-
A reported yield for this step is 81%.[1]
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the carboxylic acid intermediate in dichloromethane (DCM).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate and continue stirring for another hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization and column chromatography.
Step 3: Preparation of this compound
-
To a suspension of the amide intermediate in THF at 0–5 °C, add trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate portion-wise while maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
The reported yield for the conversion from the amide is 83%.[1]
Synthesis from L-Prolinamide
This method can be performed as a one-pot reaction, which is efficient for larger-scale production.[7]
Experimental Workflow: Synthesis from L-Prolinamide
Caption: One-pot synthesis workflow from L-Prolinamide.
One-Pot Acylation and Dehydration [7][8]
-
Mix L-prolinamide and chloroacetyl chloride in a reactor. Chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[7]
-
The acylation reaction occurs first, forming the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine.
-
Continued reaction with chloroacetyl chloride leads to the dehydration of the amide to the nitrile.
-
A catalyst such as N,N-dimethylformamide (DMF) can be added to facilitate the dehydration.[7]
-
The reaction temperature for the acylation step is typically between -50°C and -10°C.
-
After the reaction is complete, excess chloroacetyl chloride is removed by distillation.
-
The residue is then subjected to a workup procedure to isolate the final product.
Application in Vildagliptin Synthesis
This compound is a crucial intermediate for the synthesis of Vildagliptin. The chloroacetyl group undergoes nucleophilic substitution by the amine group of 3-amino-1-adamantanol.[1]
Experimental Protocol for Vildagliptin Synthesis
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add 3-amino-1-adamantanol and a base, such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
The crude Vildagliptin can then be purified by standard methods.
Mechanism of Action and Signaling Pathway
The final product, Vildagliptin, is a potent inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]
By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner.
The nitrile group of the cyanopyrrolidine moiety in Vildagliptin is essential for its potent inhibitory activity and forms a reversible covalent bond with the catalytic site of DPP-IV.[1]
DPP-IV Inhibition Signaling Pathway
Caption: Mechanism of DPP-IV inhibition by Vildagliptin.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and respiratory irritation. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin. The synthetic routes from L-proline and L-prolinamide offer practical and scalable methods for its production. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for researchers and professionals in the field of drug development, particularly in the context of type 2 diabetes therapeutics.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative that serves as a critical intermediate in the synthesis of several potent Dipeptidyl Peptidase-IV (DPP-4) inhibitors, most notably Vildagliptin.[1][2][3][4][5][6] While its primary role is that of a synthetic precursor, the inherent chemical features of this compound, specifically the 2(S)-cyanopyrrolidine moiety, form the core pharmacophore responsible for the biological activity of the resulting therapeutic agents. This technical guide delves into the mechanism of action stemming from this key structural component, focusing on its ultimate role in the potent and selective inhibition of DPP-4 by its derivative, Vildagliptin. We will explore the synthesis pathway, the molecular interactions with the enzyme's active site, the downstream signaling cascades, and relevant experimental protocols and quantitative data.
The Role of this compound as a Key Synthetic Intermediate
This compound is a pivotal building block in the synthesis of Vildagliptin.[1][2][3][4][5][6] The synthesis involves a nucleophilic substitution reaction where the chloroacetyl group of this compound reacts with the amino group of 3-amino-1-adamantanol to yield Vildagliptin.[1] This process underscores the compound's primary function as a carrier of the essential 2(S)-cyanopyrrolidine warhead.
Caption: Synthesis of Vildagliptin from its key intermediate.
Core Mechanism of Action: DPP-4 Inhibition by the Cyanopyrrolidine Moiety
The therapeutic effect of Vildagliptin, and by extension, the significance of its precursor, lies in the potent and selective inhibition of Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).
The 2(S)-cyanopyrrolidine moiety of Vildagliptin, derived from this compound, is crucial for its inhibitory activity. This structural element acts as a proline mimic, allowing the molecule to bind to the active site of DPP-4.[1] The nitrile group facilitates a reversible covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent enzyme inhibition.[1] This binding is characterized by a slow dissociation rate, contributing to the prolonged duration of action of Vildagliptin.
Downstream Signaling Pathway
By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels.[7] This enhancement of incretin levels leads to several glucose-lowering effects in a glucose-dependent manner:
-
Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.
-
Improved β-cell Function: Chronic treatment with Vildagliptin has been shown to improve the function and preserve the mass of pancreatic β-cells.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
- 6. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents including Vildagliptin.[1] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, outlines detailed experimental protocols for its determination, and illustrates its relevance in the context of DPP-IV inhibition. While quantitative solubility data remains limited in publicly available literature, this guide consolidates qualitative information and provides the necessary framework for its empirical determination.
Physicochemical Properties
This compound is a white to light brown crystalline powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 207557-35-5 | [1][3] |
| Molecular Formula | C₇H₉ClN₂O | [4][5] |
| Molecular Weight | 172.61 g/mol | [4][5] |
| Melting Point | 52-53 °C | [4][6] |
| Boiling Point (Predicted) | 363.1 ± 37.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | -4.65 ± 0.40 | [4] |
| XLogP3 | 0.7 | [5] |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature. However, qualitative solubility information has been reported in various sources, including material safety data sheets and chemical supplier catalogues.
Qualitative Solubility
The compound exhibits solubility in several organic solvents. A summary of the available qualitative data is presented below. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble / Slightly Soluble | [4][6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [4][6][7] |
| Chloroform | Slightly Soluble | [4][6] |
| Water | Not Available | [8] |
Notably, a synthetic precursor, (S)-N-chloroacetyl-2-carbamoylpyrrolidine, is reported to have high polarity and good water solubility, which can complicate the purification process during the synthesis of the target compound.[9] Another precursor, the amide form, is also noted to be soluble in water.[10]
Factors Influencing Solubility
The solubility of this compound, like any chemical compound, is influenced by several factors:
-
Temperature: Generally, solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined empirically for each solvent system.
-
pH: The molecule does not possess strongly acidic or basic functional groups that would lead to significant changes in solubility within a typical aqueous pH range. Its predicted pKa is very low, suggesting it is a very weak base.
-
Solvent Polarity: The presence of a polar amide and a nitrile group, along with a less polar pyrrolidine ring and a chloroacetyl group, suggests that the compound will have moderate polarity. Its solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is consistent with this.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the saturation shake-flask method is the gold standard and is widely recommended.[11] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Role in DPP-IV Inhibition Signaling Pathway
This compound is a precursor for DPP-IV inhibitors. The diagram below illustrates the mechanism of action of these inhibitors in the context of glucose homeostasis.
Conclusion
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 207557-35-5 [sigmaaldrich.com]
- 4. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [amp.chemicalbook.com]
- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 207557-35-5 CAS MSDS ((2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemicea.com [chemicea.com]
- 8. capotchem.com [capotchem.com]
- 9. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 10. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. quora.com [quora.com]
The Nexus of Synthesis and Efficacy: A Technical Guide to the Biological Activity of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile stands as a pivotal chiral intermediate, fundamentally enabling the synthesis of a class of potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors. Its primary biological significance is realized through its incorporation into the structure of Vildagliptin, a well-established therapeutic agent for the management of type 2 diabetes mellitus. This technical guide delineates the synthesis, mechanism of action, and biological activity stemming from this key molecule, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology. We present detailed experimental protocols, quantitative biological data, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific importance.
Introduction
This compound is a synthetic cornerstone in the development of gliptins, a class of oral antihyperglycemic agents.[1] Its intrinsic reactivity and specific stereochemistry are crucial for the creation of molecules that effectively and selectively inhibit the DPP-IV enzyme. The biological activity of this intermediate is therefore indirect, manifesting through the pharmacological properties of the final active pharmaceutical ingredient, Vildagliptin.[2] Understanding the synthesis and chemical properties of this compound is paramount to appreciating the efficacy and mechanism of Vildagliptin.
Synthesis of this compound
A practical and efficient synthesis of this compound has been developed, starting from the readily available amino acid L-proline. The process involves a two-step conversion of the carboxylic acid moiety into a carbonitrile via an amide intermediate.[3][4]
Experimental Protocol: Synthesis
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [3][4]
-
Suspend L-proline (1 equivalent) in tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, dilute the mixture with water and stir for 20 minutes.
-
Add saturated brine and ethyl acetate for extraction. Collect the organic layer.
-
Re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3][4]
-
Dissolve the product from Step 1 (1 equivalent) in dichloromethane.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in dichloromethane at 10-15°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10 equivalents) and stir for another hour.
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
Concentrate the filtrate to obtain the crude product, which can be further purified.
Step 3: Synthesis of this compound [3][4]
-
Suspend the amide from Step 2 (1 equivalent) in THF.
-
Add trifluoroacetic anhydride (1.5 equivalents) at 0-5°C and stir at room temperature for 2 hours.
-
Add ammonium bicarbonate (7.5 equivalents) portion-wise, maintaining the temperature at 5-10°C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum to yield the final product.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is realized upon its conversion to Vildagliptin. Vildagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis.[5][6]
DPP-IV Inhibition
DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[7]
Table 1: In Vitro DPP-IV Inhibition Data for Vildagliptin
| Parameter | Value | Reference |
| IC50 | 62 nM | [8] |
| Ki | 13 nM | [9] |
The Incretin Effect
The enhanced levels of active GLP-1 and GIP lead to several physiological effects that contribute to improved glycemic control:[5][6]
-
Glucose-dependent insulin secretion: Incretins stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: GLP-1 inhibits the pancreatic α-cells from releasing glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a more gradual absorption of glucose.
-
Increased satiety: GLP-1 acts on the brain to promote a feeling of fullness, which can help with weight management.
Caption: Mechanism of action of Vildagliptin.
Pharmacokinetics of Vildagliptin
The pharmacokinetic profile of Vildagliptin, derived from this compound, is well-characterized, demonstrating properties suitable for oral administration.
Table 2: Pharmacokinetic Properties of Vildagliptin
| Parameter | Value | Reference |
| Absolute Bioavailability | 85% | [2][10] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [2] |
| Terminal Elimination Half-life (t1/2) | ~2 hours | |
| Plasma Protein Binding | 9.3% | [2][10] |
| Volume of Distribution (Vd) | 71 L | [2][10] |
| Renal Clearance | 13 L/h | [2][10] |
Experimental Protocols for Biological Evaluation
In Vitro DPP-IV Activity Assay (Fluorometric)
This protocol describes a common method to assess the inhibitory activity of compounds like Vildagliptin on the DPP-IV enzyme.
-
Reagent Preparation:
-
Prepare a DPP-IV assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Dissolve the DPP-IV substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin), in the assay buffer.
-
Prepare a stock solution of recombinant human DPP-IV enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., Vildagliptin) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the DPP-IV assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Add the DPP-IV enzyme solution to all wells except the blank (no enzyme) and control (no inhibitor) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Proline Mimicry of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Technical Guide to its Role in Dipeptidyl Peptidase IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2][3] The 2(S)-cyanopyrrolidine moiety of this compound masterfully mimics the structure of proline, enabling potent and reversible inhibition of the DPP-IV enzyme. This inhibition is a key mechanism for enhancing glucose homeostasis in the context of type 2 diabetes research. The integral nitrile group is not only essential for this potent inhibitory activity but also imparts the chemical stability necessary for the development of orally administered drug candidates. This technical guide delves into the synthesis, mechanism of action, and biological significance of this compound, with a focus on its role in the development of DPP-IV inhibitors such as Vildagliptin.
Introduction: The Significance of Proline Mimicry in DPP-IV Inhibition
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV extends the activity of these hormones, leading to improved insulin secretion and blood glucose control. A key strategy in the design of DPP-IV inhibitors has been the utilization of molecules that mimic the structure of proline, a natural substrate for the enzyme.
This compound has emerged as a highly effective proline mimic. Its rigid pyrrolidine ring and the stereochemistry at the 2-position allow it to fit snugly into the S1 subsite of the DPP-IV active site, which typically accommodates the proline residue of substrates. The chloroacetyl group provides a reactive handle for further chemical modification to create more complex and potent inhibitors, while the nitrile group plays a direct role in the inhibitory mechanism.
Synthesis of this compound and its Derivatives
The synthesis of this compound is well-established, typically starting from the readily available and relatively inexpensive amino acid, L-proline. Several synthetic routes have been reported, with variations aimed at improving yield, purity, and scalability.
General Synthesis Workflow
The overall synthetic strategy involves two main transformations: the acylation of the proline nitrogen and the conversion of the carboxylic acid group to a nitrile.
Caption: General synthetic pathway from L-Proline to Vildagliptin.
Experimental Protocols
-
Reaction Setup: Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Addition of Reagent: Add chloroacetyl chloride (19.7 ml, 0.261 mol) to the suspension at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for 2 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
Triturate the residue with diisopropyl ether to induce crystallization.
-
-
Purification: Filter the crystalline solid, wash with cold diisopropyl ether, and dry under vacuum to yield the product.
This protocol involves the conversion of the carboxylic acid to an amide, followed by dehydration.
-
Amidation:
-
Treat (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCC) and a source of ammonia like ammonium bicarbonate in a suitable solvent (e.g., dichloromethane).
-
Isolate and purify the resulting amide intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Dehydration:
-
Suspend the amide intermediate (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum.
-
Purify the residue to obtain the final product.
-
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add 3-amino-1-adamantanol and a base (e.g., potassium carbonate) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, the product, Vildagliptin, is isolated and purified using standard techniques such as crystallization.
Mechanism of Action: Proline Mimicry and Covalent Inhibition
The inhibitory activity of cyanopyrrolidine derivatives stems from their ability to act as proline mimics and to form a reversible covalent bond with a key serine residue in the active site of DPP-IV.
Caption: Mechanism of DPP-IV inhibition by a cyanopyrrolidine derivative.
The pyrrolidine ring of the inhibitor occupies the S1 subsite of the DPP-IV active site, mimicking the natural proline substrate. The electrophilic carbon atom of the nitrile group is then attacked by the hydroxyl group of the catalytic serine residue (Ser630), forming a reversible covalent imidate adduct. This effectively blocks the enzyme's activity. The side chain, introduced via the chloroacetyl group, can be tailored to interact with the S2 subsite, further enhancing binding affinity and selectivity.
Quantitative Analysis of DPP-IV Inhibition
While this compound itself is a potent proline mimic, the majority of quantitative inhibitory data in the literature pertains to its more advanced derivatives, such as Vildagliptin. This is because the chloroacetyl group is primarily a reactive intermediate for the attachment of moieties that enhance binding affinity and pharmacokinetic properties.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| Vildagliptin | Human DPP-IV | ~2.5 - 4.7 | ~1.3 - 17 | Potent and selective inhibitor.[4] |
| Sitagliptin | Human DPP-IV | ~19 | ~18 | A commonly used reference compound. |
| Saxagliptin | Human DPP-IV | ~0.6 | ~1.3 | Another potent DPP-IV inhibitor. |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
It is important to note that while a specific IC50 value for this compound is not consistently reported, the "nanomolar inhibition" of the 2(S)-cyanopyrrolidine moiety is a well-established principle that drives the potency of its derivatives.[1]
Experimental Protocol for DPP-IV Inhibition Assay
A common method for determining the inhibitory activity of compounds against DPP-IV is a fluorometric assay using a specific substrate.
Principle
The assay utilizes the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials
-
Recombinant human DPP-IV enzyme
-
DPP-IV assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Gly-Pro-AMC substrate
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., Vildagliptin or Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Assay Workflow
Caption: Workflow for a fluorometric DPP-IV inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Dilute the DPP-IV enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the test compounds or reference inhibitor to the respective wells. Include a control with only the solvent.
-
Add the diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound stands as a cornerstone in the development of a clinically significant class of anti-diabetic drugs. Its function as a proline mimic, facilitated by the 2(S)-cyanopyrrolidine scaffold, is fundamental to its role in the potent and selective inhibition of DPP-IV. While it is primarily utilized as a synthetic intermediate, the principles of its interaction with the DPP-IV active site have guided the design of highly successful drugs like Vildagliptin. The synthetic accessibility of this compound, coupled with a deep understanding of its mechanism of action, continues to make it a valuable tool for researchers and drug development professionals in the ongoing quest for novel and improved therapies for type 2 diabetes.
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Technical Whitepaper
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile stands as a pivotal chiral intermediate in contemporary medicinal chemistry, primarily recognized for its indispensable role in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] This document provides a comprehensive overview of its discovery, historical synthetic routes, and its crucial function in the development of therapeutics for type II diabetes, with a particular focus on the synthesis of Vildagliptin.[1][2][3][4][5]
Introduction: A Key Building Block for DPP-IV Inhibitors
The emergence of Dipeptidyl Peptidase IV (DPP-IV) inhibitors marked a significant advancement in the management of type II diabetes.[2][3] DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[2][3] By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced insulin secretion, suppressed glucagon release, and slowed gastric emptying.[2][3]
This compound has been identified as a critical precursor for several DPP-IV inhibitors, including Vildagliptin.[1][2][6] The 2(S)-cyanopyrrolidine moiety within this intermediate acts as a proline mimic, which is essential for the potent and reversible inhibition of the DPP-IV enzyme.[1] Its chemical stability and the ability to impart oral bioavailability to the final drug molecule have made it a widely used intermediate in pharmaceutical development.[1]
Synthetic Evolution: From L-prolinamide to L-proline
The synthesis of this compound has evolved to improve yield, reduce costs, and simplify the overall process. Two primary synthetic strategies have been prominently documented.
The L-prolinamide Route
An earlier and direct approach to synthesizing the target compound involves the use of L-prolinamide as the starting material.[6] This method typically involves the acylation of L-prolinamide with chloroacetyl chloride, followed by a dehydration step to form the nitrile.
One patented method describes a "one-pot" process where L-prolinamide is reacted with chloroacetyl chloride, which serves as the acylating agent, solvent, and dehydrating agent.[7] Another variation of this route involves a two-step process where (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is first synthesized and then dehydrated using reagents like trifluoroacetic anhydride.[8][9] While direct, this route has been noted to suffer from drawbacks such as the high cost of L-prolinamide and potentially complicated isolation methods.[6]
The L-proline Route: An Alternative and Practical Approach
To circumvent the limitations of the L-prolinamide route, an alternative and more practical synthesis starting from the readily available and less expensive L-proline was developed.[2][3][6] This multi-step process has become a preferred method for large-scale production.
The synthesis begins with the N-acylation of L-proline with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1][2][3][6] This intermediate is then converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[2][3][6] The final step involves the dehydration of the amide to the desired this compound.[2][3][6] This route avoids complex protection/deprotection strategies and has been shown to produce the final intermediate in good yield.[6]
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for the synthesis of this compound and its intermediates.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| L-proline | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride | THF | 81% | [1] |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | Dichloromethane | 52% | [6] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride | THF | 83% | [1] |
| L-prolinamide | This compound | Chloroacetyl chloride, Triethylamine | Dichloromethane | - | [8] |
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Reference |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | C7H10ClNO3 | 191.61 | 108-110.9 | - | [10] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | C7H11ClN2O2 | 190.63 | 133-137 | -163.3 (c 1.00, CHCl3) | [6] |
| This compound | C7H9ClN2O | 172.61 | 64.82-66.82 | - | [9] |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key synthetic steps starting from L-proline, as compiled from published literature.
Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Procedure: To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) was added at room temperature.[2][3] The reaction mixture was then refluxed for 2 hours.[2][3] After completion, the mixture was cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.[2][3] Saturated brine (20 mL) and ethyl acetate (200 mL) were added, and the organic layer was collected.[2][3] The aqueous layer was re-extracted with ethyl acetate (2 x 50 mL).[2][3] The combined organic layers were dried and concentrated to yield the product.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Procedure: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane was slowly added at 10–15 °C.[2][3] The mixture was stirred at room temperature for 1 hour.[2][3] Ammonium bicarbonate (41.2 g, 0.522 mol) was then added, and the mixture was stirred for an additional hour.[2][3] The reaction was monitored by TLC. Upon completion, the mixture was filtered, and the residue was washed with dichloromethane.[2][3] The filtrate was concentrated to yield the crude product, which was further purified.
Synthesis of this compound
-
Procedure: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added.[2][3] The reaction mixture was stirred at room temperature for 2 hours and monitored by TLC.[2][3] Subsequently, ammonium bicarbonate (12.4 g, 0.1573 mol) was added portion-wise while maintaining the temperature at 5–10 °C.[2][3] The mixture was stirred at room temperature for 45 minutes and then concentrated under vacuum to afford the final product.[2][3]
Visualized Workflows and Pathways
Synthetic Workflow from L-proline
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. [PDF] Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Key Building Block in Antidiabetic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral synthetic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1][2][3] The most notable among these is Vildagliptin.[1][2][3][4] The specific (S)-stereochemistry of this molecule is essential for its biological efficacy, as the 2(S)-cyanopyrrolidine moiety acts as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[1][2] This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and physicochemical properties.
Molecular Structure and Stereochemistry
The structural integrity and specific stereochemical configuration of this compound are fundamental to its function as a pharmaceutical intermediate.
Chemical Identity
A summary of the key identifiers and molecular properties of the compound is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [1][5] |
| CAS Number | 207557-35-5 | [1][5][6][7] |
| Molecular Formula | C₇H₉ClN₂O | [5][6][7] |
| Molecular Weight | 172.61 g/mol | [1][5][8] |
| SMILES | N#C[C@H]1N(C(CCl)=O)CCC1 | [5][6] |
| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N | [1][5] |
| Synonyms | (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, (S)-1-(Chloroacetyl)-2-cyanopyrrolidine | [5][7] |
Stereochemistry
The designation "(S)" indicates the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring, bonded to the nitrile group. This specific stereoisomer is critical for its intended biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, provides a rigid scaffold that, in conjunction with the (S)-configuration, mimics the structure of the amino acid L-proline.[1][9] This mimicry is pivotal for its interaction with the active site of the DPP-IV enzyme.[1][2]
Synthesis
The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, L-proline or its derivative, L-prolinamide.[2][3][10][11]
Synthetic Pathway from L-Proline
A common synthetic route involves a two-step process starting from L-proline, as illustrated in the workflow below.
Caption: Synthetic workflow from L-Proline.
Experimental Protocols
To a suspension of L-proline in tetrahydrofuran (THF), chloroacetyl chloride is added.[3] The reaction mixture is then refluxed for approximately 2 hours.[3] After completion, the mixture is cooled, and water is added.[3] The product is extracted with ethyl acetate.[3]
The carboxylic acid intermediate is dissolved in dichloromethane.[3] Dicyclohexylcarbodiimide (DCC) in dichloromethane is added slowly at a controlled temperature (10–15 °C).[3] After stirring, ammonium bicarbonate is added, and the mixture is stirred for another hour.[3] The solid byproduct, dicyclohexylurea, is filtered off.[3]
The resulting amide is suspended in THF, and trifluoroacetic anhydride is added at a low temperature (0–5 °C).[2][3] The reaction is stirred at room temperature for 2 hours.[2][3] Ammonium bicarbonate is then added portion-wise, maintaining a low temperature.[2][3] The final product is obtained after concentrating the mixture under vacuum.[2][3]
Alternative Synthesis from L-Prolinamide
An alternative one-pot method involves the direct reaction of L-prolinamide with chloroacetyl chloride.[4] In this process, chloroacetyl chloride serves as the acylating agent, dehydrating agent, and solvent.[4] Catalysts such as N,N-dimethylformamide (DMF) can also be employed to facilitate the dehydration step.[4]
Physicochemical Properties
A summary of the known physicochemical properties is provided in Table 2.
| Property | Value | Source |
| Physical State | Solid, White crystals | [12] |
| Melting Point | 52-53 °C | [7][12] |
| Boiling Point (Predicted) | 363.1 ± 37.0 °C at 760 mmHg | [7][12] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [7][13] |
Biological Significance and Application
This compound is a key intermediate in the synthesis of Vildagliptin, a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[2]
The chloroacetyl group in this compound serves as a reactive handle for coupling with an appropriate amine, such as 3-amino-1-adamantanol, to form the final drug substance.[1]
Caption: Role in Vildagliptin synthesis and DPP-IV inhibition.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly for the development of antidiabetic drugs. Its specific stereochemistry and reactive functional groups make it an ideal precursor for the synthesis of potent DPP-IV inhibitors. The synthetic routes from L-proline and its derivatives are well-established, providing an efficient means to produce this key intermediate for pharmaceutical applications. A thorough understanding of its properties and synthesis is crucial for researchers and professionals involved in the discovery and development of novel therapies for metabolic diseases.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 207557-35-5 | this compound [synthonix.com]
- 7. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
- 8. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. 207557-35-5|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Guide to the Theoretical Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in medicinal chemistry.[1] Its primary application lies in its role as a precursor to Vildagliptin and other DPP-IV inhibitors.[1] The inhibition of DPP-IV is a validated therapeutic strategy for type II diabetes, as it prolongs the action of incretin hormones, leading to improved glucose homeostasis.[3] The nitrile group is crucial for the potent inhibitory activity and provides the necessary chemical stability for oral administration.[1]
Theoretical and computational studies of such intermediates are invaluable in drug discovery. They provide a deeper understanding of molecular geometry, electronic structure, and reactivity, which can inform the design of more potent and selective drug candidates. This guide presents a standardized workflow for conducting such theoretical studies using Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.
Molecular and Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for both experimental and computational handling of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | [4] |
| Molecular Weight | 172.61 g/mol | [1][4][5] |
| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [4][5] |
| CAS Number | 207557-35-5 | [1][4] |
| Physical Form | Solid | |
| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N | [1][5] |
| Canonical SMILES | C1CC(N(C1)C(=O)CCl)C#N | [5] |
Proposed Computational Workflow
The following section details a comprehensive workflow for the theoretical analysis of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, Q-Chem, or PySCF.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile from L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the management of type II diabetes.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound starting from the readily available and inexpensive amino acid, L-proline. The described multi-step synthesis involves N-acylation, amidation, and subsequent dehydration to yield the target nitrile.
Overall Synthesis Pathway
The synthesis of this compound from L-proline is a three-step process. The pathway begins with the N-acylation of L-proline using chloroacetyl chloride. The resulting carboxylic acid is then converted to its corresponding primary amide. The final step involves the dehydration of the amide to afford the desired nitrile.
Caption: Overall synthetic route from L-proline to the target nitrile.
Experimental Protocols
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
This initial step involves the N-acylation of L-proline with chloroacetyl chloride.
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Saturated brine solution
-
Ethyl acetate
Procedure:
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL) in a round-bottom flask.[1][2]
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[1][2]
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and stir for 20 minutes.[1][2]
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).[1][2]
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).[1][2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
The carboxylic acid is then converted to the corresponding amide using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.
Materials:
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).[1][2]
-
Slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.[1][2]
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for another hour.[1][2]
-
Monitor the reaction by TLC (5% MeOH in CHCl3).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Concentrate the filtrate to yield the crude amide, which can be purified by crystallization or column chromatography.
Step 3: Synthesis of this compound
The final step is the dehydration of the amide to the nitrile using trifluoroacetic anhydride.
Materials:
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride
-
Tetrahydrofuran (THF)
-
Ammonium bicarbonate
Procedure:
-
Suspend the amide (4.0 g, 0.0209 mol) in THF (40 mL) and cool to 0–5 °C.[1][2]
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) to the suspension.[1][2]
-
Stir the reaction mixture at room temperature for 2 hours.[1][2]
-
Monitor the reaction by TLC (5% MeOH in CHCl3).
-
Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.[1][2]
-
Concentrate the mixture under vacuum at 40 °C to obtain the crude product.[1][2]
-
The crude product can be further purified by column chromatography.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Reagent(s) | Solvent | Reaction Time | Temperature | Yield |
| 1 | L-proline | Chloroacetyl chloride | THF | 2 h | Reflux | 81%[4] |
| 2 | Carboxylic Acid | DCC, NH4HCO3 | DCM | 2 h | RT | 52%[1][2] |
| 3 | Amide | Trifluoroacetic anhydride | THF | 2 h | 0°C to RT | 83%[4] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the complete synthesis.
Caption: Detailed workflow for the three-step synthesis.
Conclusion
This protocol outlines a practical and efficient method for the synthesis of this compound from L-proline.[2] The procedure is well-documented in the scientific literature and provides a reliable route to this important pharmaceutical intermediate. By following these detailed steps, researchers can successfully synthesize the target compound for further applications in drug discovery and development.
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 4. This compound|CAS 207557-35-5 [benchchem.com]
Application Notes and Protocols: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a Key Intermediate for DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral anti-diabetic agents. This document details the synthesis of this intermediate and its subsequent conversion into the potent DPP-IV inhibitor, Vildagliptin. Furthermore, it outlines the mechanism of DPP-IV inhibition and provides protocols for relevant biological assays.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[5]
This compound has emerged as a key building block for the synthesis of several DPP-IV inhibitors, most notably Vildagliptin.[6] The 2(S)-cyanopyrrolidine moiety of this intermediate acts as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[6] This document provides detailed synthetic protocols, quantitative data, and biological assay methods related to this important intermediate.
Data Presentation
Synthesis and Purity of this compound and Vildagliptin
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| Synthesis of Intermediate | ||||||
| N-acylation | L-proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride, THF, reflux | 81% | - | [6] |
| Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | - | - | [6] |
| Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride, THF | 83% | 99.2% | [6] |
| One-Pot Synthesis of Intermediate | L-proline | This compound | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | ~95% | - | [7] |
| Synthesis of Vildagliptin | ||||||
| Condensation | This compound & 3-amino-1-adamantanol | Vildagliptin | Potassium carbonate, 2-butanone, Potassium iodide | 87% | >95% | [8] |
In Vitro Efficacy of DPP-IV Inhibitors
| Compound | IC₅₀ (nM) | Reference |
| Vildagliptin | 62 | [1] |
| Sitagliptin | 19 | [1] |
| Saxagliptin | 50 | [1] |
| Alogliptin | 24 | [1] |
| Linagliptin | 1 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a practical, multi-step synthesis starting from L-proline.[6][9]
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and dilute with water (20 mL).
-
Stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
-
The carboxylic acid from the previous step is converted to the corresponding amide using standard methods, such as reaction with dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.[6]
Step 3: Synthesis of this compound
-
Suspend the amide (0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Add ammonium bicarbonate (0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C to obtain the final product.
Synthesis of Vildagliptin from this compound
This protocol outlines the condensation reaction to form Vildagliptin.[8]
-
In a reaction vessel, combine this compound, 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in 2-butanone.
-
Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield Vildagliptin.
DPP-IV Inhibition Assay
This protocol provides a general method for screening DPP-IV inhibitors using a fluorogenic substrate.[10][11]
Materials:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay Buffer
-
Control wells (100% activity): Assay Buffer, DPP-IV enzyme, and solvent.
-
Positive control wells: Assay Buffer, DPP-IV enzyme, and positive control inhibitor.
-
Test wells: Assay Buffer, DPP-IV enzyme, and test compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Visualizations
Synthesis Workflow
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 207557-35-5 [benchchem.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
Application Notes and Protocols: The Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Vildagliptin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes. A key intermediate in this synthesis is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, the preparation and subsequent utilization of which are critical for the efficiency and purity of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines various synthetic strategies, provides detailed experimental procedures, and presents quantitative data to support process optimization and scale-up.
Overview of Synthetic Strategies
The synthesis of Vildagliptin via this compound generally involves a two-stage process:
-
Stage 1: Synthesis of the key intermediate, this compound. This is typically achieved starting from readily available and chiral L-proline or its amide derivative, L-prolinamide.[4][5] The process involves N-acylation with a chloroacetyl group, followed by the conversion of the carboxylic acid or amide functionality into a nitrile.
-
Stage 2: Condensation with 3-amino-1-adamantanol. The synthesized this compound is then reacted with 3-amino-1-adamantanol to form Vildagliptin through a nucleophilic substitution reaction.[1]
Several variations in reagents, solvents, and reaction conditions have been reported, each with its own advantages in terms of yield, purity, and process scalability. These are detailed in the subsequent sections.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for the preparation of this compound and its conversion to Vildagliptin.
Table 1: Synthesis of this compound
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| L-proline | Chloroacetyl chloride, Trifluoroacetic anhydride, Ammonium bicarbonate | Tetrahydrofuran (THF) | 2 h (acylation), 2 h (dehydration) | Reflux (acylation), 0-5 °C then RT (dehydration) | ~85 | >98 | [2][4] |
| L-proline | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Acetonitrile | Not specified | Not specified | High | Not specified | [6][7] |
| L-prolinamide | Chloroacetyl chloride, Triethylamine, Phosphorus oxychloride, DMF | Dichloromethane (DCM) | 1 h (acylation), 2 h (dehydration) | -25 to -15 °C (acylation), -5 to 5 °C (dehydration) | 80.2 | 99.80 (HPLC) | [5] |
Table 2: Synthesis of Vildagliptin from this compound
| Base | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Potassium carbonate | Potassium iodide | 2-Butanone | 4 h | Reflux | 77 | 98.17 | [8] |
| Triethylamine | Potassium iodide | Acetonitrile | 1 h | 75-80 °C | Not specified | Not specified | [5] |
| Diisopropylethylamine | Potassium iodide | Acetonitrile | 1 h | 75-80 °C | Not specified | Not specified | [5] |
| Potassium carbonate | Potassium iodide | Tetrahydrofuran (THF) | 2 h | 50 °C | Not specified | 97.2 | [9] |
Experimental Protocols
Synthesis of this compound from L-proline
This protocol follows a two-step process involving N-acylation and subsequent conversion of the carboxylic acid to a nitrile via an amide intermediate.[2][4]
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Stir for 20 minutes, then add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
Step 2: Preparation of this compound
-
Prepare the corresponding amide from the carboxylic acid obtained in Step 1.
-
Suspend the amide (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum at 40 °C to obtain the crude product, which can be further purified.
Synthesis of this compound from L-prolinamide[5]
-
In a 2L three-necked flask, add L-prolinamide (100.0g, 0.8772mol), dichloromethane (640g), and triethylamine (102.4g, 1.0139mol) to form a suspension.
-
Cool the suspension to -25 °C with stirring.
-
Drip chloroacetyl chloride (116.0g, 1.0265mol) into the suspension, maintaining the temperature at ≤ -15 °C.
-
After the addition is complete, stir the reaction at -25 to -15 °C for 1 hour.
-
Warm the resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide suspension to -5 to 5 °C.
-
Sequentially add N,N-dimethylformamide (DMF, 147.2g, 2.0164mol) and phosphorus oxychloride (150.8g, 0.9837mol), maintaining the temperature at -5 to 5 °C.
-
After the addition, maintain the reaction at this temperature for 2 hours.
-
The reaction is then quenched and worked up to isolate the product, which is purified by crystallization from ethanol.
Synthesis of Vildagliptin[5][8]
-
In a 2L three-necked flask, add 3-amino-1-adamantanol (126.0g, 0.7531mol), triethylamine (76.0g, 0.7531mol), potassium iodide (4.8g, 0.02891mol), and acetonitrile (650.0g).
-
Heat the mixture to 75-80 °C with stirring.
-
Drip a solution of this compound (100.0g, 0.5793mol) dissolved in acetonitrile (500.0g) into the reaction mixture over 2 hours.
-
Maintain the reaction at 75-80 °C for 1 hour after the addition is complete.
-
Monitor the reaction completion by TLC.
-
Cool the reaction system to 20-30 °C and filter.
-
Wash the filter cake with acetonitrile (400g) and combine the filtrates.
-
Remove the solvent under reduced pressure (60 °C, -0.09 to -0.1MPa) to obtain a near-white solid.
-
Recrystallize the solid from ethanol (211.0g) by heating to reflux to dissolve, then cooling to 20-30 °C for 1 hour, and further cooling to -5 to 5 °C for 1 hour to induce crystallization.
-
Filter and dry the product to obtain Vildagliptin.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: Synthetic pathways to Vildagliptin.
Caption: Workflow for Vildagliptin synthesis.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
Application Notes & Protocols: Practical Routes for N-Acylation of L-Proline in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acylated L-proline derivatives are crucial structural motifs in a wide array of pharmaceuticals, chiral catalysts, and biologically active molecules.[1][2] The modification of the secondary amine on the proline ring via N-acylation is a fundamental synthetic step that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.[3] Selecting an appropriate synthetic route for this transformation is critical and depends on factors like scale, desired purity, available reagents, and green chemistry considerations. These notes provide an overview of practical methodologies, quantitative data summaries, and detailed experimental protocols for the N-acylation of L-proline.
Key Methodologies for N-Acylation of L-Proline
The N-acylation of L-proline, a secondary amine, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the proline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. Several reliable methods have been established to achieve this transformation efficiently.
Schotten-Baumann Reaction
This is a foundational method for acylating amines and is widely used for L-proline.[4][5] The reaction is typically performed under biphasic conditions, using an aqueous solution of a base like sodium hydroxide to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.[4][6] The acylating agent, usually an acyl chloride or anhydride, resides in an immiscible organic solvent such as dichloromethane.[5] This technique is robust, scalable, and generally provides high yields.[3] Variations may employ organic bases like pyridine or triethylamine in aprotic solvents.[7]
Mixed Anhydride Method
Frequently employed in peptide synthesis, the mixed anhydride method is a powerful technique for forming amide bonds under mild conditions, which helps to minimize racemization.[8][9] The process involves two discrete steps:
-
Activation: An N-protected amino acid (or in this context, the acylating carboxylic acid) is activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary base (e.g., N-methylmorpholine) at low temperatures to form a mixed carboxylic-carbonic anhydride.[8]
-
Coupling: The L-proline is then added as the nucleophile, attacking the activated carbonyl of the mixed anhydride to form the desired N-acyl-L-proline.
Acylation with Acid Anhydrides
Symmetrical acid anhydrides serve as effective acylating agents for L-proline. This method is straightforward and avoids the generation of corrosive HCl gas. The reaction is often carried out in a suitable solvent with a base to neutralize the carboxylic acid byproduct. For instance, N-acetylation can be readily achieved using acetic anhydride.[1]
Enzymatic Acylation
As part of a growing demand for greener production processes, enzymatic methods present a selective and environmentally friendly alternative to classical chemical synthesis.[10] Specific enzymes, such as aminoacylases, can catalyze the acylation of amino acids in aqueous media, offering high selectivity and avoiding the need for protecting groups or harsh reagents.[10]
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes quantitative data for several practical N-acylation routes for L-proline, allowing for easy comparison.
| Methodology | Acylating Agent | Base / Catalyst | Solvent System | Typical Reaction Time | Temperature | Yield (%) | Reference |
| Schotten-Baumann | Benzoyl Chloride | Sodium Hydroxide | Dichloromethane / Water | 1-2 hours | Room Temp. | 85-95 | [3] |
| Schotten-Baumann (Organic Base) | Phenylacetyl Chloride | Pyridine | Chloroform | 9 hours | -5°C to 60°C | 98.4 | [11] |
| Acid Anhydride | Acetic Anhydride | DIEA | Methanol | 7 hours | 70°C (Reflux) | Not Reported | [1] |
| Mixed Anhydride | Carboxylic Acid + Isobutyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran | ~1-4 hours | -15°C to Room Temp. | >95 (Typical) | [8] |
| Surfactant-Catalyzed | Palmitoyl Chloride | Sodium Hydroxide | Not specified | Not specified | Not specified | 72 (crude) | [12] |
Mandatory Visualizations
Caption: General reaction scheme for the N-acylation of L-proline.
Caption: Experimental workflow for the Schotten-Baumann reaction.
Caption: Workflow for the Mixed Anhydride N-acylation method.
Experimental Protocols
Protocol 1: N-Benzoylation via Schotten-Baumann Reaction
This protocol is adapted from a classical procedure for N-benzoylation.[3]
-
Materials:
-
L-proline (1.15 g, 0.01 mol)
-
Sodium hydroxide (NaOH) (0.8 g, 0.02 mol)
-
Benzoyl chloride (1.40 g, 1.2 mL, 0.01 mol)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1M HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel
-
-
Procedure:
-
In a 100 mL beaker, dissolve L-proline and sodium hydroxide in 25 mL of deionized water. Cool the solution in an ice bath to 0-5°C.
-
In a separate flask, dissolve benzoyl chloride in 15 mL of dichloromethane.
-
Transfer the aqueous L-proline solution to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
While stirring vigorously, add the benzoyl chloride solution dropwise to the aqueous solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the layers. Discard the organic (bottom) layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1M HCl. A white precipitate of N-Benzoyl-L-proline should form.
-
Extract the product from the acidified aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Benzoyl-L-proline.
-
Protocol 2: N-Phenylacetylation of L-Proline
This protocol is adapted from a high-yield patented process.[11]
-
Materials:
-
L-proline (3.0 g, 0.026 mol)
-
Phenylacetyl chloride (8.04 g, 0.052 mol)
-
Pyridine (10.28 g, 0.13 mol)
-
Anhydrous Chloroform (40 mL)
-
Standard laboratory glassware for inert atmosphere reactions (drying tube), mechanical stirrer, thermometer.
-
-
Procedure:
-
To a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and drying tube, add anhydrous chloroform (40 mL) and L-proline (3.0 g).
-
Cool the suspension in an ice-water bath to a temperature between -5°C and 3°C.
-
While stirring, slowly add phenylacetyl chloride (8.04 g) via syringe.
-
Simultaneously, add pyridine (10.28 g) portion-wise to act as an acid scavenger.
-
Maintain the reaction at this low temperature with stirring for 5 hours.
-
After 5 hours, replace the ice bath with an oil bath and heat the mixture to 60°C (reflux) for 4 hours.
-
Filter the hot reaction mixture to remove any solids.
-
Wash the filtrate with water. Dry the separated organic phase over an appropriate drying agent (e.g., Na₂SO₄).
-
Remove the solvent by distillation under reduced pressure to obtain a white solid.
-
Recrystallize the solid to yield the pure N-phenylacetyl-L-proline product.[11]
-
Protocol 3: N-Acetylation using Acetic Anhydride
This protocol provides a general procedure for N-acetylation.[1]
-
Materials:
-
L-proline (115.1 mg, 1 mmol)
-
Acetic anhydride (0.3 mL, ~3 mmol)
-
N,N-Diisopropylethylamine (DIEA) (0.5 mL, ~3 mmol)
-
Methanol
-
Standard laboratory glassware for reflux.
-
-
Procedure:
-
Dissolve L-proline (115.1 mg) in a suitable amount of methanol in a round-bottom flask.
-
Add acetic anhydride (0.3 mL) followed by DIEA (0.5 mL) to the solution.
-
Heat the reaction mixture to reflux at 70°C for 7 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol by distillation under reduced pressure.
-
Remove any unreacted acetic anhydride by freeze-drying or azeotropic distillation with a suitable solvent to yield the N-acetyl-L-proline product.[1]
-
References
- 1. N-Acetyl-L-proline | 68-95-1 [amp.chemicalbook.com]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 9. Preparative merits of the mixed anhydride (MA) method in the excess use of DDZ-amino acids in the peptide synthesis of biologically active new antamanide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
One-Pot Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Application Notes and Protocols
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate in the synthesis of several Dipeptidyl Peptidase IV (DPP-IV) inhibitors, most notably Vildagliptin, a medication used for the treatment of type 2 diabetes. The development of efficient, cost-effective, and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the one-pot synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
Traditional multi-step syntheses of this compound often involve the protection and deprotection of functional groups, leading to lower overall yields and increased waste. One-pot syntheses, which combine multiple reaction steps in a single reactor without the isolation of intermediates, offer a more streamlined and environmentally friendly alternative. This approach simplifies the workflow, reduces solvent usage, and can lead to higher throughput.
This document outlines several one-pot methodologies for the synthesis of this compound, primarily starting from L-prolinamide. The core of these methods lies in the sequential acylation of the pyrrolidine nitrogen followed by the dehydration of the primary amide to a nitrile in a single reaction vessel.
Synthesis Pathways Overview
The primary one-pot synthetic strategies for this compound from L-prolinamide are summarized below. These methods primarily differ in the choice of reagents and reaction conditions.
Caption: Overview of one-pot synthesis strategies.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported one-pot synthesis methods.
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1: Integrated Acylation-Dehydration | L-prolinamide | Chloroacetyl chloride (reagent and dehydrating agent), optional DMF catalyst | Chloroacetyl chloride | - | - | A patent describes a method where L-prolinamide and chloroacetyl chloride are mixed in a reactor for a one-pot acylation and dehydration.[1] |
| 2: Phosphorus Oxychloride Dehydration | L-prolinamide | Chloroacetyl chloride, Phosphorus oxychloride, Organic base (e.g., TEA, DIPEA) | Dichloromethane (DCM) | >80 | - | This "one-pot" method involves the reaction of L-prolinamide with chloroacetyl chloride, followed by dehydration with phosphorus oxychloride, claiming a yield of over 80%.[2] |
| 3: Alternative One-Pot Process | L-prolinamide | Chloroacetyl chloride | N,N-Dimethylformamide (DMF) | 25.4-29.1 | 96.4-97 | A one-pot process is described where L-prolinamide is treated with chloroacetyl chloride in DMF.[3] |
| 4: Microchannel Reactor | L-proline | Chloroacetyl chloride | - | 88.6 | 99.2 | While starting from L-proline, this method highlights the efficiency of microchannel reactors in producing the target compound with high yield and purity.[4] |
| 5: Trifluoroacetic Anhydride Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | Tetrahydrofuran (THF) | 83 | 99.25 | Although this is the dehydration step of a two-step synthesis, the high yield and purity are noteworthy for comparison. The overall yield from L-proline is 52%.[5][6] A similar method is mentioned in a patent describing the synthesis of Vildagliptin.[7] |
Experimental Protocols
Method 1: Integrated Acylation-Dehydration with Chloroacetyl Chloride
This protocol is based on a method where chloroacetyl chloride serves as the acylating agent, dehydrating agent, and solvent.[1]
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Reactor with overhead stirrer, thermometer, and distillation setup
Procedure:
-
Charge the reactor with L-prolinamide and chloroacetyl chloride. Chloroacetyl chloride is used in excess to act as the solvent.
-
Stir the mixture to initiate the acylation reaction. The temperature may need to be controlled depending on the scale of the reaction.
-
After the initial acylation is complete (monitoring by TLC or HPLC is recommended), a catalytic amount of N,N-dimethylformamide can be added to facilitate the dehydration reaction.
-
Continue to stir the reaction mixture until the dehydration is complete.
-
Once the reaction is complete, remove the excess chloroacetyl chloride from the reaction system by distillation under reduced pressure.
-
The residue is then subjected to post-processing and purification to obtain the target product, this compound.
Caption: Workflow for Method 1.
Method 2: One-Pot Synthesis using Phosphorus Oxychloride
This protocol utilizes phosphorus oxychloride as the dehydrating agent in a "one-pot" procedure.[2]
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride
Procedure:
-
Prepare a mixed solution of L-prolinamide, an organic base, and dichloromethane in a reactor and cool to between -60°C and -10°C.
-
Dropwise add chloroacetyl chloride to the cooled solution. The molar ratio of L-prolinamide to chloroacetyl chloride should be approximately 1:1.05-1.31.
-
After the addition is complete, allow the reaction to proceed for 0.5 to 4 hours at a temperature between -50°C and -10°C to form the intermediate, 1-chloroacetylpyrrolidine-2-carboxamide.
-
To the reaction solution containing the intermediate, add phosphorus oxychloride as the dehydrating agent.
-
Allow the dehydration reaction to proceed to completion.
-
Upon completion, the reaction mixture is worked up to isolate this compound. This method is reported to have a yield of over 80%.
Caption: Workflow for Method 2.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride is also highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Trifluoroacetic anhydride is corrosive and has a pungent odor. Handle in a fume hood with appropriate PPE.
-
The reactions involving these reagents can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
Conclusion
The one-pot synthesis of this compound from L-prolinamide represents a significant improvement over traditional multi-step methods. By eliminating the isolation of intermediates, these processes offer reduced reaction times, lower solvent consumption, and simplified operational procedures. The choice of a specific one-pot method will depend on factors such as available equipment, cost of reagents, and desired scale of production. The methods presented here provide a solid foundation for researchers and drug development professionals to produce this key pharmaceutical intermediate efficiently and economically.
References
- 1. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 2. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 4. This compound|CAS 207557-35-5 [benchchem.com]
- 5. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
Application of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Drug Discovery: A Keystone for Dipeptidyl Peptidase-4 Inhibition
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile stands as a pivotal chiral intermediate in medicinal chemistry, primarily recognized for its integral role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3] This class of oral anti-hyperglycemic agents, which includes the widely used drug Vildagliptin, has revolutionized the management of type 2 diabetes mellitus.[4] The unique structural features of this intermediate, particularly the 2(S)-cyanopyrrolidine moiety, are essential for the potent and selective inhibition of the DPP-4 enzyme.[5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel DPP-4 inhibitors.
Mechanism of Action and Therapeutic Rationale
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[8][10] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 renders them inactive, thereby curtailing their insulinotropic effects.[5][11]
DPP-4 inhibitors, synthesized using this compound, function by blocking the active site of the DPP-4 enzyme.[7][9] This inhibition prevents the degradation of GLP-1 and GIP, leading to elevated levels of their active forms.[8][9] The prolonged activity of these incretins enhances glucose-stimulated insulin secretion, suppresses glucagon release from pancreatic α-cells, and ultimately leads to improved glycemic control in patients with type 2 diabetes.[7][10] The 2(S)-cyanopyrrolidine component of these inhibitors acts as a proline mimic, enabling reversible and potent inhibition of the DPP-4 enzyme.[2]
Quantitative Data on Vildagliptin Efficacy
The following table summarizes key quantitative data for Vildagliptin, a prominent DPP-4 inhibitor synthesized from this compound.
| Parameter | Value | Reference |
| IC₅₀ (DPP-4 Inhibition) | 4.5 nmol/L | [12] |
| Oral Bioavailability | 85% | [12] |
| Plasma Protein Binding | 9.3% | [12] |
Experimental Protocols
Synthesis of this compound
This protocol describes a practical synthesis route starting from L-proline.[5][6]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Sodium bicarbonate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
N-Acylation of L-proline: To a solution of L-proline in dichloromethane, add chloroacetyl chloride slowly at 0-5 °C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, filter the precipitated product and wash with cold DCM.
-
Amide Formation: To a solution of the N-acylated product in DCM, add a solution of dicyclohexylcarbodiimide in DCM at 10-15 °C. Stir for 1 hour at room temperature. Add ammonium bicarbonate and continue stirring for another hour. Filter the reaction mixture and wash the residue with DCM. Concentrate the filtrate under vacuum.
-
Dehydration to Nitrile: Suspend the amide in THF and cool to 0-5 °C. Add trifluoroacetic anhydride and stir at room temperature for 2 hours. Cool the mixture again and add ammonium bicarbonate portion-wise. Stir for 45 minutes at room temperature. Concentrate the mixture under vacuum.
-
Work-up and Purification: To the residue, add water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.
Synthesis of Vildagliptin from this compound
This protocol outlines the final step in the synthesis of Vildagliptin.[2]
Materials:
-
This compound
-
3-amino-1-adamantanol
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Nucleophilic Substitution: Dissolve this compound and 3-amino-1-adamantanol in acetonitrile or THF. Add triethylamine or DIPEA to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. Purify the crude product by silica gel column chromatography to yield Vildagliptin.
In Vitro DPP-4 Inhibition Assay
This fluorometric assay is used to screen for and characterize DPP-4 inhibitors.[13][14][15]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, substrate, and test compounds in DPP-4 Assay Buffer.
-
Assay Setup:
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% activity): Add Assay Buffer, DPP-4 enzyme solution, and the same volume of solvent used for the test compounds.
-
Test wells: Add Assay Buffer, DPP-4 enzyme solution, and the test compound solution at various concentrations.
-
Positive control wells: Add Assay Buffer, DPP-4 enzyme solution, and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound|CAS 207557-35-5 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Vildagliptin - Wikipedia [en.wikipedia.org]
- 5. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. content.abcam.com [content.abcam.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its primary application lies in its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral anti-diabetic agents.[2][3][4] The 2(S)-cyanopyrrolidine moiety within its structure acts as a proline mimic, which is crucial for the potent and reversible inhibition of the DPP-IV enzyme.[1] This document provides detailed experimental protocols for the synthesis of this compound and its subsequent utilization in the synthesis of the DPP-IV inhibitor, Vildagliptin. Additionally, it outlines the mechanism of action of DPP-IV inhibitors and provides relevant safety and handling information.
Biological Context: DPP-IV Inhibition for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[2][5] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These incretins are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[2][6]
In individuals with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[6] This mechanism of action makes DPP-IV inhibitors an effective therapeutic strategy for the management of type 2 diabetes.[7]
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of DPP-IV Inhibition.
Synthesis of this compound
This protocol describes a practical and efficient synthesis of this compound starting from L-proline.[2][8] The process involves N-acylation followed by conversion of the carboxylic acid to a carbonitrile via an amide intermediate.[2]
Experimental Workflow
Caption: Synthesis workflow for the target compound.
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Saturated brine
-
Ethyl acetate
Procedure:
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).[2]
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.[2]
-
Reflux the reaction mixture for 2 hours.[2]
-
After completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.[2]
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).[2]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Materials:
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (10.0 g, 0.052 mol) in DCM (200 mL).[2]
-
Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM at 10-15 °C.[2]
-
Stir the mixture at room temperature for 1 hour.[2]
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.[2]
-
Monitor the reaction by TLC (5% MeOH/CHCl3).[2]
-
Filter the reaction mixture and wash the residue with DCM.[2]
-
Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization or column chromatography.[8]
Step 3: Synthesis of this compound
Materials:
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Ammonium bicarbonate
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend the amide (4.0 g, 0.0209 mol) in THF (40 mL).[2]
-
Add TFAA (4.4 mL, 0.0315 mol) at 0-5 °C.[2]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[2][8]
-
Cool the mixture to 5-10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.[2]
-
Stir at room temperature for 45 minutes.[2]
-
Concentrate the mixture under vacuum at 40 °C to yield the final product.[2]
| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | - | - | [2] |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Carboxylic acid | DCC, Ammonium bicarbonate | DCM | 52% | - | [2][8] |
| This compound | Amide | Trifluoroacetic anhydride, Ammonium bicarbonate | THF | - | - | [2] |
Application: Synthesis of Vildagliptin
This compound is a crucial intermediate for the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor.[2][5]
Experimental Protocol: Synthesis of Vildagliptin
Materials:
-
This compound
-
3-hydroxy-1-aminoadamantane
-
Potassium carbonate (K2CO3)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine 3-aminoadamantanol (0.7531 mol), triethylamine (0.7531 mol), potassium iodide (0.02891 mol), and acetonitrile (650.0 g).[9]
-
Heat the mixture to 75-80 °C with stirring.[9]
-
Prepare a solution of this compound (0.5793 mol) in acetonitrile (500.0 g).[9]
-
Add the solution of the chloroacetyl compound dropwise to the heated mixture over 2 hours.[9]
-
Maintain the temperature at 75-80 °C and stir for an additional hour.[9]
-
Monitor the reaction completion by TLC.[9]
-
Cool the reaction mixture to 20-30 °C and filter.[9]
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.[9]
-
The resulting solid can be purified by crystallization from ethanol or a mixture of ethanol and butanone.[9]
| Product | Intermediate | Reactant | Catalyst/Base | Solvent | Yield | Reference |
| Vildagliptin | This compound | 3-amino-1-adamantanol | K2CO3, Triethylamine | Acetonitrile | 50% | [10] |
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] It is for research and development use only and is not intended for drug, household, or other uses.[12]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a self-contained breathing apparatus.[12]
-
Eye Protection: Wear safety goggles.[12]
-
Skin Protection: Wear protective gloves and a full-sleeved apron.[12][13]
Handling:
-
Work in a well-ventilated area or under a fume hood.[12][14]
-
Avoid contact with skin and eyes.[14]
-
Avoid inhalation of the substance/mixture and the generation of vapors/aerosols.[12]
Storage:
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[14]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[12][13]
Conclusion
This compound is a valuable synthetic intermediate, particularly for the preparation of DPP-IV inhibitors like Vildagliptin. The protocols provided herein offer a practical guide for its synthesis and application in a research and development setting. Adherence to appropriate safety measures is crucial when handling this compound. The continued exploration of this and similar molecules holds promise for the development of novel therapeutics for type 2 diabetes.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. fda.gov [fda.gov]
- 8. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. chemicea.com [chemicea.com]
- 13. capotchem.com [capotchem.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the Development of Diabetes Treatments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols for the synthesis of this intermediate and its subsequent utilization in the preparation of the DPP-4 inhibitor Vildagliptin, along with methods for evaluating DPP-4 inhibition, are presented.
Introduction
This compound is a chiral pyrrolidine derivative that serves as a critical building block in the synthesis of a class of antidiabetic drugs known as gliptins or DPP-4 inhibitors.[1][2][3][4] The primary application of this compound is as a key intermediate in the production of Vildagliptin, a potent and selective inhibitor of the DPP-4 enzyme.[1][2][3][4][5] DPP-4 inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[6][7][8][9][10][11]
The 2(S)-cyanopyrrolidine moiety of this compound acts as a proline mimic, which allows for reversible and potent inhibition of the DPP-4 enzyme at nanomolar concentrations.[1] The nitrile group is essential for this potent inhibitory activity and contributes to the chemical stability required for oral administration of the final drug product.[1]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is a serine protease that is widely expressed on the surface of various cells and also circulates in a soluble form in plasma.[9] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][8][9][10] These hormones are released by the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[5][11][12] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and reduces appetite.[5][6]
By inhibiting DPP-4, compounds derived from this compound prevent the degradation of GLP-1 and GIP, leading to higher circulating levels of their active forms.[10][11] This prolongation of incretin activity results in improved glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia, as the mechanism is glucose-dependent.[7][10]
Synthesis and Application Data
This compound is synthesized from the readily available and less expensive starting material, L-proline.[5][12] The synthesis generally involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a carbonitrile.[1][5][13]
Table 1: Synthesis Reactants and Conditions for this compound and Vildagliptin
| Step | Reaction | Key Reagents | Solvent | Conditions | Yield | Reference |
| 1 | N-acylation of L-proline | L-proline, Chloroacetyl chloride | Tetrahydrofuran (THF) | 0 °C | - | [14][15] |
| 2 | Amide formation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Ethyl chloroformate, NH4OH | - | -20 °C to room temp | - | [5] |
| 3 | Dehydration to Nitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Trifluoroacetic anhydride | Dichloromethane (DCM) | 0 °C to room temp | - | [5] |
| 4 | Vildagliptin Synthesis | This compound, 3-amino-1-adamantanol | Acetonitrile | Presence of organic base | 95% (overall) | [14][16] |
Note: Yields can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes.[5][12][13]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
Ammonium hydroxide (NH4OH)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
N-acylation:
-
Dissolve L-proline in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Amide Formation:
-
Dissolve the crude carboxylic acid in anhydrous THF and cool to -20 °C.
-
Add ethyl chloroformate dropwise, followed by the slow addition of concentrated ammonium hydroxide.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO4, and concentrate to yield crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Dissolve the crude amide in anhydrous DCM and cool to 0 °C.
-
Slowly add trifluoroacetic anhydride dropwise.
-
Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).
-
Carefully quench the reaction with saturated NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to obtain pure this compound.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a general method for assessing the inhibitory activity of compounds against DPP-4.[17][18][19][20]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., Vildagliptin synthesized from the intermediate)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to their optimal working concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add:
-
Assay buffer (for blank and 100% activity controls)
-
Test compound dilutions
-
Positive control dilutions
-
-
Add the diluted DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a cornerstone intermediate for the synthesis of potent DPP-4 inhibitors like Vildagliptin. The methodologies outlined in these application notes provide a framework for the synthesis and evaluation of such compounds. A thorough understanding of the DPP-4 signaling pathway and robust in vitro assays are critical for the successful development of novel therapeutics for type 2 diabetes. The provided protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of new and improved treatments for this metabolic disorder.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Cas 207557-35-5,(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. droracle.ai [droracle.ai]
- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. op.niscair.res.in [op.niscair.res.in]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
Chloroacetylation of Pyrrolidine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the chloroacetylation of pyrrolidine derivatives represents a critical chemical transformation for the synthesis of a diverse range of biologically active molecules. The introduction of the chloroacetyl group provides a reactive handle for further molecular elaboration, enabling the development of compounds targeting various therapeutic areas, including metabolic disorders, oncology, and neuroscience.
This document provides detailed application notes and experimental protocols for the chloroacetylation of pyrrolidine derivatives, with a focus on the synthesis of key intermediates for drug discovery. Quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are illustrated using diagrams.
Application in Drug Discovery: DPP-IV Inhibition for Type 2 Diabetes
A prominent application of chloroacetylated pyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a versatile building block for the synthesis of several gliptins, including Vildagliptin.
DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.
Below is a diagram illustrating the signaling pathway of DPP-IV inhibition.
Caption: DPP-IV Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies for the chloroacetylation of pyrrolidine derivatives are presented below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This protocol describes the initial chloroacetylation of L-proline, the first step in a multi-step synthesis of this compound.
Workflow:
Caption: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Methodology:
To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried and concentrated to yield the product.[1]
| Parameter | Value | Reference |
| Starting Material | L-proline | [1] |
| Reagent | Chloroacetyl chloride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 81% | [1] |
Protocol 2: Synthesis of this compound from (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
This protocol details the final dehydration step to produce the key intermediate for DPP-IV inhibitors.
Workflow:
Caption: Synthesis of this compound.
Methodology:
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise while maintaining the temperature at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.[1]
| Parameter | Value | Reference |
| Starting Material | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [1] |
| Reagent | Trifluoroacetic anhydride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Time | ~3 hours | [1] |
| Reaction Temperature | 0-5°C then Room Temperature | [1] |
| Yield | 83% | [1] |
| Purity (HPLC) | 99.25% | [1] |
General Protocol for N-Chloroacetylation of Pyrrolidine Derivatives
This general protocol can be adapted for the chloroacetylation of various substituted pyrrolidines.
Methodology:
To a solution of the pyrrolidine derivative (1 equivalent) and a base such as triethylamine or pyridine (1.1-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) at 0 °C, chloroacetyl chloride (1.05-1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for a period of time and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | General Range |
| Pyrrolidine Derivative | 1 equivalent |
| Chloroacetyl chloride | 1.05 - 1.2 equivalents |
| Base | 1.1 - 1.5 equivalents (e.g., Triethylamine, Pyridine) |
| Solvent | Dichloromethane, THF, Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Varies (monitored by TLC) |
Applications in Other Research Areas
While the synthesis of DPP-IV inhibitors is a major application, chloroacetylated pyrrolidine derivatives are also being explored in other therapeutic areas.
-
Anticancer Research: The chloroacetyl group can serve as an electrophilic warhead to covalently modify target proteins in cancer cells. N-chloroacetylated pyrrolidine scaffolds have been investigated for their potential as anticancer agents.
-
Neuroscience Research: Pyrrolidine-based structures are prevalent in many neurologically active compounds. The introduction of a chloroacetyl group allows for the synthesis of novel derivatives with potential applications in treating neurological disorders.
Further research into the synthesis and biological evaluation of a wider range of chloroacetylated pyrrolidine derivatives is warranted to fully explore their therapeutic potential.
References
Application Notes and Protocols for the Characterization of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Introduction
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1] The purity and structural integrity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of related pharmaceutical products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 207557-35-5 | [1][2] |
| Molecular Formula | C₇H₉ClN₂O | [2][3] |
| Molecular Weight | 172.61 g/mol | [2][3] |
| Melting Point | 52-53 °C | [4] |
| Appearance | Pale Yellow to Light Brown Solid | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring the progress of synthesis reactions. A high degree of purity, often exceeding 99%, is typically required for its use in pharmaceutical manufacturing.[1][4]
Experimental Protocol
This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound.
1.1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Alliance Waters 2695 or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
1.2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add 0.1% (v/v) formic acid and degas the solution.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
1.3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Data Presentation
| Sample Lot | Purity (%) |
| Lot A | 99.25 |
| Lot B | 99.5 |
| Lot C | 99.6 |
Note: The purity values are examples based on literature.[1][4]
Workflow Diagram
Caption: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to ensure the correct connectivity of atoms and the presence of key functional groups. A notable characteristic of this compound is the presence of cis- and trans-amide rotamers in solution, which can be observed as distinct sets of signals in the NMR spectra.[1][4]
Experimental Protocol
2.1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | 300 MHz or higher (e.g., Bruker Avance 300) |
| Solvent | Deuterated chloroform (CDCl₃) |
| Temperature | Room Temperature |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
2.2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
2.3. Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts. The presence of rotamers leads to the splitting of some signals.[4]
¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 2.1-2.4 | m | 4H, Pyrrolidine-CH₂ |
| 3.56-3.64 | m | 1H, Pyrrolidine-CH₂ |
| 3.69-3.76 | m | 1H, Pyrrolidine-CH₂ |
| 4.02-4.21 | m | ~0.4H, CH₂Cl (cis rotamer) |
| 4.06 | s | ~1.6H, CH₂Cl (trans rotamer) |
| 4.76 | m | ~0.8H, CHCN (trans rotamer) |
| 4.86 | m | ~0.2H, CHCN (cis rotamer) |
¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 22.7, 24.6, 25.1, 29.9, 32.4 | Pyrrolidine carbons |
| 41.6, 46.4, 46.7, 46.9, 47.0 | Pyrrolidine and CH₂Cl carbons (rotamers) |
| 117.8 | CN |
| 164.7, 165.2 | C=O (rotamers) |
Workflow Diagram
Caption: NMR spectroscopy workflow for structural elucidation.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation
IR spectroscopy and mass spectrometry provide complementary information for the characterization of this compound. IR is used to identify key functional groups, while MS confirms the molecular weight.
Experimental Protocols
3.1. Infrared (IR) Spectroscopy:
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2. Mass Spectrometry (MS):
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Data Presentation
IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2992, 2953, 2888 | C-H stretching |
| 2242 | C≡N stretching (nitrile) |
| 1662 | C=O stretching (amide) |
Reference:[4]
Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 173.1 | [M+H]⁺ |
Reference:[4]
Workflow Diagram
Caption: Workflow for IR and MS analysis.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile [lgcstandards.com]
- 4. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic pathways, primarily differing by the starting material:
-
L-Proline Route: This is a more recent and practical approach that avoids the use of the more expensive L-prolinamide.[1][2] The synthesis involves three key steps:
-
N-acylation of L-proline with chloroacetyl chloride.
-
Conversion of the resulting carboxylic acid to an amide.
-
Dehydration of the amide to the final carbonitrile product.[1]
-
-
L-Prolinamide Route: This is an older method that starts directly from L-prolinamide.[1] It involves the N-acylation of L-prolinamide to form the corresponding amide, followed by dehydration.[3] Some patented methods describe a "one-pot" process where chloroacetyl chloride serves as the acylating agent, solvent, and dehydrating agent simultaneously.[4]
Q2: Which synthetic route generally provides a higher yield?
A2: The route starting from L-proline has been developed to overcome the low yields (around 52%) and long reaction times associated with the L-prolinamide method.[1] An optimized L-proline process can achieve an overall yield of approximately 30%, with individual step yields being significantly high (e.g., 81% for N-acylation and 83% for dehydration).[1][3] A one-pot method using L-prolinamide also claims high yield and purity by using excess chloroacetyl chloride as both a reactant and a dehydrating agent.[4]
Q3: What is the role of the base in the N-acylation step?
A3: In syntheses starting from L-prolinamide or (S)-2-nitrile pyrrolidine hydrochloride, a base is crucial for neutralizing the hydrochloric acid (HCl) generated during the acylation reaction with chloroacetyl chloride.[3][4] Common organic bases used include triethylamine, diisopropylethylamine (DIPEA), or 4-dimethylaminopyrridine (DMAP).[3][5] Failure to effectively neutralize the HCl can lead to unwanted side reactions and lower yields.
Troubleshooting Guide
Issue 1: Low Yield in the N-acylation of L-Proline
-
Possible Cause 1: Suboptimal Reaction Temperature and Time.
-
Recommendation: Early methods reported long reaction times (48 hours) at low temperatures (-20°C).[1] A significant improvement in yield (to 81%) and reduction in time (to 2 hours) can be achieved by changing the solvent to tetrahydrofuran (THF) and performing the reaction at reflux temperature.[1][3]
-
-
Possible Cause 2: Inefficient Extraction.
-
Recommendation: The product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is water-soluble. Ensure thorough extraction from the aqueous layer using a suitable organic solvent like ethyl acetate. Multiple extractions (e.g., 3 times) are recommended to maximize recovery.[2]
-
Issue 2: Poor Yield during the Dehydration of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Possible Cause 1: Ineffective Dehydrating Agent.
-
Recommendation: Several dehydrating agents can be used, including trifluoroacetic anhydride, phosphorus oxychloride (POCl₃), and cyanuric chloride (TCT).[1][4][6] Trifluoroacetic anhydride in THF at 0-5°C, followed by stirring at room temperature, has been shown to be highly effective, yielding the nitrile product in 83% yield from the amide.[1][3] Using POCl₃ in dichloromethane with DMF at 50°C is another viable option, yielding around 86-91%.[6]
-
-
Possible Cause 2: Reaction Temperature.
-
Recommendation: The initial addition of the dehydrating agent, particularly a highly reactive one like trifluoroacetic anhydride, should be performed at a reduced temperature (0–5 °C) to control the reaction's exothermicity.[1] Afterward, the reaction can be allowed to proceed at room temperature.[1]
-
Issue 3: Presence of Impurities in the Final Product
-
Possible Cause 1: Hydrolysis of Chloroacetyl Chloride.
-
Recommendation: Chloroacetyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. This is particularly critical in heterogeneous reactions, which may require lower temperatures (e.g., 5°C) to prevent hydrolysis and slow the reaction speed.[4]
-
-
Possible Cause 2: Formation of Rotamers.
-
Observation: The final product, this compound, is known to exist as a mixture of cis- and trans-amide rotamers in solution.[1][3]
-
Recommendation: This is an inherent characteristic of the molecule and not an impurity. It will be observable in ¹H and ¹³C NMR spectra, where protons and carbons near the amide bond may appear as multiple signals.[1] This does not typically affect the product's utility in subsequent reactions.
-
-
Possible Cause 3: Incomplete Reaction or Side Reactions during Amide Formation.
-
Recommendation: When converting the carboxylic acid to the amide using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate, ensure the reaction goes to completion by monitoring with TLC.[1] The byproduct, dicyclohexylurea (DCU), is insoluble in dichloromethane and can be removed by filtration.[1] Inadequate removal can contaminate the product.
-
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes & Yields
| Starting Material | Key Steps | Reagents | Overall Yield | Reference |
| L-Prolinamide | N-acylation, Dehydration | Chloroacetyl chloride, K₂CO₃, TFAA | ~52% | [1] |
| L-Proline | N-acylation, Amidation, Dehydration | Chloroacetyl chloride, DCC, NH₄HCO₃, TFAA | ~30% | [1] |
| L-Prolinamide | One-pot Acylation & Dehydration | Chloroacetyl chloride (as reagent, solvent, dehydrating agent) | High (not specified) | [4] |
Table 2: Conditions for Dehydration of the Amide Intermediate
| Dehydrating Agent | Solvent | Temperature | Yield | Reference |
| Trifluoroacetic Anhydride (TFAA) | Tetrahydrofuran (THF) | 0-5°C to Room Temp | 83% | [1][3] |
| Phosphorus Oxychloride (POCl₃) | Dichloromethane (DCM) / DMF | 50°C | 86-91% | [6] |
| Cyanuric Chloride (TCT) | N,N-dimethylformamide (DMF) | Not specified | Not specified (purification difficult) | [4] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow starting from L-Proline.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
Detailed Experimental Protocols
The following protocols are adapted from the improved synthesis method starting from L-proline, as described in Beilstein Journal of Organic Chemistry, 2008, 4:20.[1][7]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (8)
-
Suspend L-proline (25.0 g, 0.217 mol) in 250 mL of tetrahydrofuran (THF).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting residue in 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the crude solid by washing with isopropyl ether and dry at 40°C under vacuum to afford the title compound. (Reported Yield: 81%) [1][3]
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)
-
Dissolve the carboxylic acid product (8) (10.0 g, 0.052 mol) in 200 mL of dichloromethane (DCM).
-
Cool the solution to 10–15°C and slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for another hour. Monitor reaction completion by TLC.
-
Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude amide product, which can be purified by crystallization or column chromatography. (Reported Yield: 52%) [1]
Protocol 3: Synthesis of this compound (6)
-
Suspend the amide product (9) (4.0 g, 0.0209 mol) in 40 mL of THF.
-
Cool the suspension to 0–5°C and add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Cool the mixture back down to 5–10°C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes.
-
Stir the mixture at room temperature for 45 minutes and then concentrate under vacuum at 40°C.
-
Extract the residue with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product. (Reported Yield: 83%) [1]
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 207557-35-5 [benchchem.com]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. CN103787944A - Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine - Google Patents [patents.google.com]
- 7. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of vildagliptin and other DPP-IV inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Aqueous Work-up
Q: My final yield of this compound is significantly lower than expected after performing an aqueous work-up. What could be the cause and how can I mitigate this?
A: The low yield is likely due to the high water solubility of this compound and its intermediates. Traditional aqueous work-ups can lead to significant product loss.
Troubleshooting Steps:
-
Avoid Aqueous Work-up: If possible, modify your synthetic route to avoid aqueous conditions, especially after the formation of the amide intermediate.
-
Solvent Extraction: If an aqueous work-up is unavoidable, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize the recovery of the product from the aqueous layer.
-
Brine Wash: Use a saturated brine solution during the work-up to decrease the solubility of the organic product in the aqueous phase.
-
Alternative Synthesis Route: Consider a synthetic route that starts from L-proline and proceeds through the carboxylic acid intermediate, which can be isolated before the final dehydration step. This can sometimes offer better overall yields compared to methods that require aqueous work-ups.[1]
Problem 2: Difficulty in Removing Urea Byproduct
Q: I used dicyclohexylcarbodiimide (DCC) for the amidation step and am now struggling to remove the dicyclohexylurea (DCU) byproduct from my product. How can I effectively remove it?
A: DCU is notoriously difficult to remove due to its low solubility in many organic solvents.
Troubleshooting Steps:
-
Filtration: The majority of DCU can be removed by filtration of the reaction mixture. Ensure the reaction solvent is one in which DCU has very low solubility, such as dichloromethane.
-
Recrystallization: Multiple recrystallizations may be necessary to remove residual DCU. However, this can lead to product loss.
-
Column Chromatography: While not ideal for large-scale purification due to the low solubility of DCU, column chromatography can be effective for removing it at a smaller scale.
-
Alternative Coupling Agents: To avoid this issue in the future, consider using alternative coupling agents that produce water-soluble byproducts, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Problem 3: Product "Oiling Out" During Crystallization
Q: I am attempting to crystallize my crude this compound, but it is separating as an oil instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Solvent Selection: Ensure the boiling point of your solvent is lower than the melting point of your product (approximately 52-53°C).
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture and add a small amount of additional hot solvent, then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the synthesis and purification of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: L-proline, L-prolinamide, or chloroacetyl chloride.
-
Intermediate Products: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid or (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide.
-
Side-Reaction Products: Dimerization products or byproducts from coupling agents (e.g., DCU).
-
Hydrolysis Products: The chloroacetyl group can be susceptible to hydrolysis, especially in the presence of moisture.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of water and methanol or acetonitrile is often used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify impurities. The presence of cis- and trans-amide rotamers can lead to complex spectra.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample. A common mobile phase is 5% methanol in chloroform.
Q3: What are the recommended conditions for column chromatography purification?
A3: While specific conditions may need to be optimized, a good starting point for normal-phase column chromatography is:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes, or a mixture of methanol in chloroform (e.g., starting with 1-2% methanol and gradually increasing the polarity).
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
Q4: Can you provide a general protocol for the crystallization of this compound?
A4: A general protocol for crystallization is as follows:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., diisopropyl ether for the amide intermediate, or a mixture of ethyl acetate and hexanes for the final product).
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| HPLC Purity | Reversed-phase HPLC | >99% | [2] |
| Yield (from L-proline) | Optimized Synthesis | 81% (acid), 83% (nitrile) | [2] |
| Melting Point | - | 52-53 °C | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of a suitable solvent system (e.g., ethyl acetate/hexanes) and heat the mixture gently with swirling until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Induce Crystallization: If crystals do not form spontaneously, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Complete Crystallization: Once crystallization has begun, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of the cold crystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A workflow diagram illustrating the purification and analysis process with troubleshooting checkpoints.
Caption: A diagram showing the logical relationships between common purification problems, their causes, and potential solutions.
References
Stability and storage conditions for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored under refrigerated conditions, protected from moisture and air.
Q2: Can this compound be stored at room temperature?
A2: Some sources suggest that it can be stored at room temperature for short periods.[6] However, for maintaining long-term purity and stability, refrigeration is recommended.[7]
Q3: What are the specific conditions to avoid during storage and handling?
A3: To prevent degradation, it is crucial to avoid exposure to moisture, heat, and air.[7][8] The compound is also incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[8]
Q4: How stable is this compound?
A4: The compound is generally stable when stored under the recommended conditions.[6][7][8] However, it is susceptible to hydrolysis, especially in aqueous acidic or basic media.[1] One source suggests it is stable up to 150°C under an inert atmosphere.[1]
Q5: What are the physical and chemical properties of this compound?
A5: this compound is a solid at room temperature. Specific physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol [6][8] |
| Physical State (20°C) | Solid |
| Melting Point | 52-53 °C[5] |
| Flash Point | 173.4±26.5 °C[5] |
| Boiling Point | 363.1±37.0 °C at 760 mmHg[5] |
| Density | 1.3±0.1 g/cm3 [5] |
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential stability-related issues encountered during experiments.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Q6: My reaction is giving low yields and I suspect the starting material has degraded. What should I do?
A6: Follow the troubleshooting workflow above. Start by verifying the storage conditions of your compound. Ensure it has been stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert gas.[7][9]
Q7: I have been storing the compound correctly, but still face issues. What is the next step?
A7: Review your handling procedures. This compound is sensitive to moisture and air.[8] Ensure that you are minimizing its exposure to the atmosphere during weighing and transfer. Using a glovebox or an inert atmosphere can be beneficial.
Q8: My storage and handling seem appropriate. Could my experimental conditions be the problem?
A8: Yes. The compound is susceptible to hydrolysis in aqueous acidic or basic conditions.[1] Also, avoid incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[8] If your reaction involves any of these, it could be causing degradation.
Q9: What if I've checked all the above and the problem persists?
A9: It would be prudent to assess the purity of your starting material. Impurities from synthesis or degradation over time could interfere with your reaction. Consider re-purifying the compound or obtaining a new batch from a reputable supplier.
Experimental Protocols
Protocol 1: General Handling Procedure
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[9]
-
Use non-sparking tools and take precautionary measures against electrostatic discharge.[9]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][9]
-
After dispensing, securely reseal the container, preferably under an inert gas, and store it at the recommended refrigerated temperature.[7][9]
Protocol 2: Stability Assessment via HPLC (Illustrative)
This is a general protocol to assess the stability of the compound under specific stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and expose them to different temperatures (e.g., 40°C, 60°C) for a defined period.
-
Hydrolytic Stress (Aqueous): Prepare solutions in aqueous buffers of different pH values (e.g., pH 4, 7, 9).
-
Oxidative Stress: Treat the solution with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each stress condition.
-
HPLC Analysis:
-
Dilute the samples appropriately.
-
Analyze by a validated reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
Use a UV detector at an appropriate wavelength to monitor the parent compound and any degradation products.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate under each stress condition.
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for stability assessment.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicea.com [chemicea.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Overcoming Poor Yields in Amide Synthesis
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to poor yields in amide synthesis for chemical intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
My amide coupling reaction is resulting in a low yield or no product at all. What are the common culprits?
Several factors can lead to poor outcomes in amide coupling reactions. The most common issues often revolve around incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: For the reaction to proceed, the carboxylic acid must be activated. If the coupling reagent is not effective or used in insufficient quantities, the activation will be incomplete.[1]
-
Amine Deactivation: The amine can be rendered non-nucleophilic through protonation, which can occur as an acid-base reaction with the carboxylic acid before the coupling has a chance to take place.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the reaction, slowing it down or preventing it from completing.[1][3]
-
Hydrolysis: The presence of water can cause the hydrolysis of the activated carboxylic acid intermediate, which prevents the formation of the amide. It is critical to use anhydrous solvents and reagents to avoid this.[1]
-
Suboptimal Reaction Conditions: Factors such as the wrong temperature, solvent, or base can significantly hinder the reaction's success.[1][4]
How can I improve my yields when dealing with sterically hindered substrates?
Coupling sterically hindered amines and carboxylic acids is a known challenge in amide synthesis.[5] Here are some strategies to improve your success rate:
-
Acyl Fluorides: The in-situ generation of acyl fluorides can be an effective strategy. Acyl fluorides are highly reactive towards amines while being relatively stable and easy to handle.[5]
-
Specialized Coupling Reagents: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) are designed for these challenging couplings.[1]
-
Elevated Temperatures: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier caused by steric hindrance.
I'm observing significant side reactions. How can I minimize them?
Side reactions can be a major source of low yields. Here are some common side reactions and how to address them:
-
Racemization: This is the loss of stereochemical integrity at a chiral center during the reaction.[6] To minimize racemization, consider using coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure®.[1] Running the reaction at a lower temperature can also be beneficial.[1]
-
Formation of Byproducts: The choice of coupling reagent can lead to the formation of unwanted byproducts. For example, carbodiimides can form N-acylurea byproducts. Using phosphonium or uronium-based reagents like PyBOP or HATU can often mitigate this issue.
My reaction seems to be complete by TLC, but my isolated yield is low. What could be the problem?
Low isolated yields despite complete consumption of starting material often point to issues during the reaction work-up or with product instability.[7]
-
Product Volatility: If your amide product is volatile, you may be losing it during solvent removal under reduced pressure.[7]
-
Product Instability: The desired amide may be unstable under the purification conditions, such as on silica gel.[7]
-
Emulsion Formation during Work-up: Emulsions can form during aqueous extraction, trapping the product and making separation difficult.[7] To break emulsions, you can add brine, filter the mixture through Celite, or adjust the pH.[7]
-
Precipitation of Byproducts: Some coupling reagents, like DCC, produce byproducts that are poorly soluble and can co-precipitate with your product, making isolation difficult.[8]
What are the best practices for reaction monitoring?
Effectively monitoring your reaction's progress is crucial for optimizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed information, LC-MS is the preferred method. It can help you identify your product and any side products that may be forming.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the specific substrates and the desired reaction conditions.[1] For routine couplings, carbodiimides like EDC are often sufficient.[11] For more challenging reactions, such as those involving sterically hindered substrates or those prone to racemization, phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents are generally more effective.[12][13]
Q2: What is the role of a base in amide coupling reactions?
A base is typically required to neutralize the acidic byproduct formed during the reaction and to deprotonate the amine salt, making the amine nucleophilic.[][15] Common bases include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).[13] The choice and amount of base can significantly impact the reaction outcome.
Q3: Which solvents are recommended for amide bond formation?
Dipolar aprotic solvents like DMF, NMP, and DMAc are commonly used because they are good at solvating the reactants.[16] However, due to toxicity concerns, greener alternatives are being explored.[16] Chlorinated solvents like dichloromethane (DCM) are also frequently used.[16] It's important to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
Q4: Can I run amide coupling reactions in water?
Yes, methods have been developed for conducting amide bond formation in aqueous micellar media.[17] These methods often utilize specific surfactants and coupling reagents like COMU.[17] EDC is also a commonly used coupling agent in aqueous conditions as it produces a water-soluble urea byproduct that is easily removed.[11]
Q5: How can I purify my amide product effectively?
The purification method will depend on the properties of your amide.
-
Extraction: A standard aqueous workup can remove many water-soluble impurities.[9]
-
Crystallization: If your amide is a solid, recrystallization can be a highly effective purification technique.[18]
-
Column Chromatography: Silica gel chromatography is a common method for purifying amides, but be aware that some products may be unstable on silica.[7][18]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Advantages | Disadvantages | Common Additives |
| EDC | Carbodiimide | Water-soluble byproduct, cost-effective.[11] | Can cause racemization, may form N-acylurea byproduct.[12] | HOBt, OxymaPure®[1] |
| DCC | Carbodiimide | Effective and inexpensive. | Byproduct (DCU) is poorly soluble, can cause racemization.[8] | HOBt, DMAP |
| HATU | Uronium/Aminium | High coupling efficiency, low racemization, fast reaction times.[13] | Higher cost, can react with the amine.[12] | DIPEA, Collidine |
| HBTU | Uronium/Aminium | Similar to HATU, byproducts are soluble in water and organic solvents.[13] | Can cause racemization in some cases. | DIPEA, NMM |
| PyBOP | Phosphonium | Does not react with the free amine, minimal racemization.[12] | Can be less reactive than HATU. | DIPEA |
Experimental Protocols
General Protocol for EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Add EDC (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1 equivalent) and a suitable base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
Protocol for Coupling Sterically Hindered Substrates using Acyl Fluorides
-
Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Add the solution containing the acyl fluoride to the amine (1 equivalent).
-
Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.[1]
Visualizations
Caption: Troubleshooting workflow for poor amide synthesis yields.
Caption: Simplified mechanism of EDC-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. waters.com [waters.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. bachem.com [bachem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chloroacetylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chloroacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chloroacetylation?
Chloroacetylation is a type of N-acylation reaction where a chloroacetyl group is introduced into a molecule, typically by reacting an amine with chloroacetyl chloride.[1][2] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid (HCl).[3]
Q2: Why is a base typically required in chloroacetylation reactions?
A base is generally used to neutralize the HCl that is produced as a byproduct of the reaction.[3][4] If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common non-nucleophilic bases include triethylamine (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] In some protocols, particularly with highly reactive amines, an excess of the amine substrate itself can act as the base.
Q3: Can chloroacetylation be performed in an aqueous solvent?
Yes, chloroacetylation can be efficiently carried out in aqueous buffer systems, such as a phosphate buffer (pH 7.4).[1][6][7] This approach is considered a green chemistry method as it avoids the use of hazardous organic solvents.[1] The reaction in an aqueous medium is often rapid, with high yields, and the product may precipitate directly from the reaction mixture, simplifying purification.[1] While chloroacetyl chloride can hydrolyze in water, the rate of N-acylation is typically much faster, making this a viable and efficient method.[7][8]
Q4: What are the most common side reactions during chloroacetylation?
The most common side reactions include:
-
Hydrolysis of chloroacetyl chloride: Chloroacetyl chloride readily reacts with any moisture present in the reaction setup to form chloroacetic acid, which is unreactive towards the amine.[3]
-
O-acylation: In substrates containing hydroxyl groups (e.g., amino alcohols or aminophenols), O-acylation can occur, leading to the formation of ester byproducts.[7][9] The chemoselectivity between N- and O-acylation can often be controlled by adjusting the reaction conditions, such as the choice of solvent and base.[7]
-
Di-acylation: If the substrate has more than one nucleophilic site, multiple acylations can occur.
Q5: How can I monitor the progress of my chloroacetylation reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][6] By comparing the reaction mixture to the starting material spots/peaks, one can determine when the reaction has gone to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Hydrolysis of chloroacetyl chloride.[3] 2. Insufficient Base: The amine starting material is protonated by HCl, halting the reaction.[3] 3. Low Reaction Temperature: The reaction rate is too slow.[3] 4. Poor Solubility: The starting material is not fully dissolved.[3] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[3][4] 2. Use at least a stoichiometric equivalent of a non-nucleophilic base. A slight excess (1.1-1.2 equivalents) may be beneficial.[3] 3. While the initial addition of chloroacetyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion.[3] 4. Choose a solvent in which the starting material has good solubility, such as THF, DMF, or acetonitrile.[3] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: Incomplete reaction.[3] 2. Chloroacetic Acid: Hydrolysis of chloroacetyl chloride.[3] 3. O-acylated Product: Lack of chemoselectivity in substrates with hydroxyl groups.[7] | 1. Increase the reaction time or temperature and monitor by TLC.[4] 2. Use anhydrous conditions. The chloroacetic acid can often be removed during an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).[4] 3. Adjust reaction conditions. For example, running the reaction in a phosphate buffer can favor N-acylation.[7][9] Purification via recrystallization or column chromatography may be necessary.[4][6] |
| Reaction Mixture Turns Dark | 1. Decomposition of Starting Material or Product: This can be promoted by high temperatures or impurities.[3] | 1. Maintain a lower reaction temperature. Ensure the purity of the starting materials and solvents. The color can sometimes be removed during recrystallization with activated charcoal.[3] |
| Formation of a Sticky or Oily Product | 1. Incomplete Removal of Solvent. 2. Presence of Polymeric Side Products. | 1. Ensure the product is thoroughly dried under a high vacuum.[3] 2. Avoid high reaction temperatures and prolonged reaction times.[3] |
Data Presentation
Table 1: N-Acylation of Various Amines in Phosphate Buffer [1]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |
Table 2: Chloroacetylation of Toluidine Isomers in Different Solvents [2]
| Substrate | Solvent | Reaction Time (h) | Yield (%) |
| p-toluidine | Acetonitrile | 6 | 88 |
| p-toluidine | Benzene | 6 | 79 |
| o-toluidine | Acetonitrile | 1 (ultrasonic) | High |
| m-toluidine | Acetonitrile | 1 (ultrasonic) | High |
Experimental Protocols
Protocol 1: Chloroacetylation in an Organic Solvent (THF)[5]
Materials:
-
Substituted aryl amine (6 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask (50 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Chloroacetylation in an Aqueous Phosphate Buffer[1]
Materials:
-
Amino alcohol or amine (1 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino alcohol or amine (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
If a solid product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.
Visualizations
Caption: General experimental workflow for a typical chloroacetylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Work-up in Pyrrolidine Derivative Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the aqueous work-up of pyrrolidine derivative syntheses. It is intended for researchers, scientists, and drug development professionals to help streamline the purification process of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my aqueous work-up is not proceeding as expected?
A1: The first step is to carefully observe the physical state of your biphasic mixture. Are there two clear layers? Is there an emulsion? Are there solids at the interface? Answering these questions will guide your troubleshooting strategy. It is also crucial to re-evaluate the properties of your specific pyrrolidine derivative, such as its expected solubility and pKa, to ensure your work-up strategy is appropriate.
Q2: How does the basicity of the pyrrolidine ring affect the aqueous work-up?
A2: The pyrrolidine moiety is a secondary amine, which confers basic properties to the molecule.[1][2] The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[1] This basicity is a critical factor during aqueous work-up. By adjusting the pH of the aqueous phase, you can control the ionization state of your pyrrolidine derivative and, consequently, its partitioning between the organic and aqueous layers.
Q3: When should I use an acidic wash, and what concentration is appropriate?
A3: An acidic wash is used to remove basic impurities, including unreacted pyrrolidine starting materials or basic byproducts. By washing with a dilute acid (e.g., 1M HCl or saturated NH4Cl), the basic pyrrolidine nitrogen is protonated, forming a water-soluble salt that partitions into the aqueous phase. The choice of acid and its concentration depends on the stability of your target compound to acidic conditions.
Q4: My product seems to be partially soluble in the aqueous layer. How can I minimize this loss?
A4: If your pyrrolidine derivative has polar functional groups, it may exhibit some water solubility. To minimize loss to the aqueous layer, you can use a technique called "salting out." This involves washing the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase decreases the solubility of organic compounds, pushing them into the organic layer.[3]
Troubleshooting Guide
Issue 1: Formation of a Stable Emulsion
An emulsion is a suspension of one liquid as fine droplets in another, immiscible liquid, which can make layer separation difficult or impossible.
Possible Causes:
-
High concentration of surfactant-like molecules.
-
Vigorous shaking of the separatory funnel.
-
Presence of fine particulate matter.
Solutions:
-
Patience: Allow the mixture to stand undisturbed for some time; gravity may eventually break the emulsion.
-
Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Issue 2: Poor Recovery of the Pyrrolidine Derivative
Low yield of the desired product after extraction can be due to several factors.
Possible Causes:
-
Incorrect pH of the aqueous phase.
-
Sub-optimal choice of extraction solvent.
-
Product is more water-soluble than anticipated.
-
Incomplete extraction from the aqueous layer.
Solutions:
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate for your product. For a basic pyrrolidine derivative, the aqueous layer should be made basic (pH > pKa of the conjugate acid, typically pH > 12) to ensure the compound is in its neutral, more organic-soluble form before extraction.
-
Solvent Selection: Choose an organic solvent in which your product has high solubility and is immiscible with water. Dichloromethane (DCM) or chloroform are often effective for extracting amines.[4]
-
Back-Extraction: If you suspect your product has some water solubility, perform multiple extractions of the aqueous layer with the organic solvent to maximize recovery.
-
Check Aqueous Layer: Before discarding the aqueous layer, it is good practice to test a small sample by TLC or another analytical method to ensure it does not contain a significant amount of your product.
Issue 3: Presence of Unreacted Starting Materials or Byproducts
After extraction, the organic layer may still contain impurities that need to be removed.
Possible Causes:
-
Incomplete reaction.
-
Side reactions leading to byproducts with similar solubility to the product.
-
Ineffective washing steps.
Solutions:
-
Acid/Base Washing: Use acidic washes (e.g., 1M HCl) to remove basic impurities and basic washes (e.g., saturated NaHCO3) to remove acidic impurities. The choice of wash depends on the nature of the impurities and the stability of your product.
-
Selective Extraction: If the pKa of your product is significantly different from that of the impurities, you can use this to your advantage. For example, a carefully controlled pH extraction can selectively pull one compound into the aqueous layer while leaving the other in the organic phase.
-
Chromatography: If washing and extraction are insufficient to remove impurities, purification by column chromatography will likely be necessary.
Data Presentation
Table 1: Physicochemical Properties of Pyrrolidine and Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Water Solubility |
| Pyrrolidine | C4H9N | 71.12 | 11.27[1] | Miscible[1] |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine | C6H13NO | 115.17 | ~10-11 (estimated) | Soluble |
| 3-Fluoropyrrolidine | C4H8FN | 90.11 | 9.3[5] | Soluble |
| 3,3-Difluoropyrrolidine | C4H7F2N | 107.10 | 6.7[5] | Soluble |
Table 2: Common Solvents for Extraction of Pyrrolidine Derivatives
| Solvent | Density (g/mL) | Boiling Point (°C) | Properties |
| Dichloromethane (DCM) | 1.33 | 39.6 | Good for many organic compounds, denser than water. |
| Chloroform | 1.49 | 61.2 | Similar to DCM, good solvent for amines.[4] |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Less dense than water, good general-purpose extraction solvent. |
| Diethyl Ether | 0.713 | 34.6 | Very volatile, less dense than water. |
Experimental Protocols
Protocol 1: General Aqueous Extraction of a Basic Pyrrolidine Derivative
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add more organic solvent or water.
-
Basification: Add a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3) to the separatory funnel to ensure the pyrrolidine derivative is in its neutral, free-base form. Check the pH of the aqueous layer with pH paper to ensure it is sufficiently basic (pH > 12).
-
Extraction: Stopper the separatory funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Layer Separation: Drain the organic layer. If dichloromethane or chloroform is used, this will be the bottom layer. If ethyl acetate or diethyl ether is used, it will be the top layer.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to maximize the recovery of the product.
-
Combine Organic Layers: Combine all the collected organic layers.
Protocol 2: Washing and Drying the Organic Extract
-
Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.[3]
-
Drying Agent: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pyrrolidine derivative.
Visualizations
Caption: Standard aqueous work-up workflow.
References
Technical Support Center: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and practical synthesis starts from L-proline and typically involves a three-step process:
-
N-Acylation: L-proline is reacted with chloroacetyl chloride to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.[1][4]
-
Amidation: The resulting carboxylic acid is converted into the intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide.[1][5]
-
Dehydration: The amide is then dehydrated to yield the final product, this compound.[1][2]
Q2: Why is this particular synthetic intermediate important?
A2: this compound is a crucial building block in the synthesis of several DPP-IV inhibitors, most notably Vildagliptin, which is used for the treatment of type 2 diabetes.[2][3] The 2(S)-cyanopyrrolidine moiety is key for the mechanism of DPP-IV inhibition.[4]
Q3: Are there alternative "one-pot" synthesis methods available?
A3: Yes, alternative methods have been developed to improve efficiency. One patented approach involves a one-pot reaction starting from L-prolinamide and using an excess of chloroacetyl chloride, which serves as the reactant, solvent, and dehydrating agent.[6] This method is reported to have advantages such as simple operation, high yield, and high purity.[6]
Q4: What are the typical reagents used for each step in the standard synthesis?
A4: The choice of reagents can significantly impact yield and purity. Below is a summary of commonly used reagents.
| Step | Reagent | Typical Solvent(s) | Reference |
| N-Acylation | Chloroacetyl chloride | Tetrahydrofuran (THF) | [1][4] |
| Amidation | Dicyclohexylcarbodiimide (DCC) & Ammonium bicarbonate | Dichloromethane (DCM) | [1][5] |
| Dehydration | Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃) | THF or Dichloromethane | [1][7] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield in the Amidation Step
Symptoms:
-
The overall yield of the three-step synthesis is significantly lower than expected.
-
TLC analysis after the amidation step shows a large amount of unreacted carboxylic acid starting material.
-
Difficulty in isolating the amide product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Product Loss During Aqueous Workup | Avoid aqueous workup conditions for the amidation step. A recommended method is the use of dicyclohexylcarbodiimide (DCC) with ammonium bicarbonate in a non-aqueous solvent like dichloromethane (DCM).[2] The dicyclohexylurea (DCU) byproduct can be removed by filtration. | The amide intermediate has some solubility in water, leading to significant product loss during extraction from aqueous layers. Traditional methods using reagents like ethyl chloroformate or SOCl₂ followed by aqueous ammonia often result in poor yields (<50%).[2] |
| Incomplete Reaction | Ensure stoichiometric amounts of DCC are used. The reaction should be stirred at room temperature for at least one hour before the addition of ammonium bicarbonate to ensure complete activation of the carboxylic acid.[1][5] Monitor the reaction progress by TLC. | Incomplete activation of the carboxylic acid will lead to unreacted starting material and lower yields. |
Problem 2: Formation of Impurities and Low Purity of Final Product
Symptoms:
-
NMR or HPLC analysis of the final carbonitrile product shows multiple unexpected peaks.
-
The isolated product is an oil or discolored solid, indicating the presence of impurities.
-
Difficulty in purifying the final product by crystallization or chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Dimer Formation during N-Acylation | Perform the N-acylation reaction at low temperatures. One patent suggests that maintaining a temperature range of -50°C to -10°C during the reaction of L-prolinamide with chloroacetyl chloride minimizes the formation of dimer impurities.[7] | Proline and its derivatives are known to form dimers.[8][9] High reaction temperatures can promote this side reaction, leading to impurities that are difficult to remove. |
| Side Reactions from Dehydrating Agent | Consider using phosphorus oxychloride (POCl₃) as the dehydrating agent instead of trifluoroacetic anhydride (TFAA).[7][10] | While TFAA is effective, it can sometimes lead to side reactions and the formation of impurities that complicate the purification of Vildagliptin.[10] POCl₃ is a high-conversion alternative that can result in higher yields and purity.[7] |
| Hydrolysis of Chloroacetyl Chloride | Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents. | Chloroacetyl chloride is highly reactive towards water and will hydrolyze to chloroacetic acid.[11][12] This not only consumes the reagent but also introduces an acidic impurity into the reaction mixture. |
Problem 3: Potential Loss of Stereochemical Purity (Epimerization)
Symptoms:
-
Chiral HPLC analysis of the final product shows the presence of the unwanted (R)-enantiomer.
-
Optical rotation measurement of the product is lower than the literature value.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Base-Promoted Epimerization | Use non-nucleophilic, sterically hindered bases if a base is required, and maintain low reaction temperatures. For the acylation step, which generates HCl, the reaction is often run without a base, or the HCl is removed under reduced pressure.[1][4] In subsequent steps, carefully control the amount and type of base used. | The α-proton of the proline ring is susceptible to deprotonation, especially under basic conditions, which can lead to epimerization (racemization) at the C2 position.[13][14] This is a critical issue as the biological activity of the final drug is stereospecific. |
| Prolonged Reaction Times at High Temperatures | Monitor reactions closely by TLC or HPLC to avoid unnecessarily long reaction times, especially when heating. Use the lowest effective temperature for each step. | Elevated temperatures, particularly for extended periods, can provide the energy needed to overcome the activation barrier for epimerization. |
Experimental Protocols & Visualizations
Key Experimental Workflow
The following diagram illustrates the standard synthetic workflow from L-proline.
Caption: Standard 3-step synthesis of the target compound from L-proline.
Potential Side Reactions
This diagram outlines the main reaction pathway and potential side reactions that can lead to impurities or loss of yield.
Caption: Overview of desired reaction pathway and common side reactions.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common synthesis issues.
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 207557-35-5 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. Cooperative Formation of Icosahedral Proline Clusters from Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103787944A - Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of various Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the N-acylation of L-proline | - Incomplete reaction.[1] - Suboptimal reaction temperature.[1] - Inefficient extraction of the product. | - Increase the reaction time or consider refluxing in a suitable solvent like THF to ensure the reaction goes to completion.[1][3] - Shifting the reaction temperature from -20°C to reflux in THF has been shown to reduce reaction time from 48 hours to 2 hours and improve yield.[1] - Ensure thorough extraction with a suitable solvent such as ethyl acetate. Multiple extractions of the aqueous layer may be necessary.[5] |
| Low yield in the amidation step | - Use of aqueous ammonia, leading to product loss due to its solubility in water.[4] - Incomplete reaction when forming the amide. | - Employ a non-aqueous workup. A method using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane can be effective.[1][3][4] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][3] |
| Low yield in the dehydration of the amide to the nitrile | - Hydrolysis of the product or intermediates. - Inefficient dehydrating agent. | - Avoid aqueous workup after the dehydration step.[2] - Trifluoroacetic anhydride in THF is an effective dehydrating agent.[1][3] Alternatively, a one-pot method using chloroacetyl chloride as both the acylating and dehydrating agent has been reported.[6] |
| Formation of impurities | - Dimerization at elevated temperatures during N-acylation.[7] - Side reactions during amidation, such as aminolysis of the chloroacetyl group.[6] | - Maintain low temperatures (-10°C to -60°C) during the addition of chloroacetyl chloride to L-prolinamide.[4][7] - Carefully control the reaction conditions during amidation to minimize side product formation. |
| Difficult isolation of the final product | - The product may be a viscous residue after solvent evaporation.[8] | - After evaporation, the crude product can be purified by crystallization from a suitable solvent like diisopropyl ether or by column chromatography.[2] Precipitation from a solvent mixture such as isopropanol/butanone can also be effective for purification.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for large-scale synthesis?
L-proline is generally considered a more cost-effective and readily available starting material compared to L-prolinamide.[1][2] Synthesizing the intermediate from L-proline avoids the additional steps and costs associated with preparing L-prolinamide.[2]
Q2: What are the critical process parameters to monitor during scale-up?
Key parameters to monitor include reaction temperature, reaction time, and the molar ratios of reactants. For instance, controlling the temperature during the N-acylation step is crucial to prevent the formation of impurities.[4][7] Monitoring reaction completion by TLC is also recommended for steps like amidation.[1][3]
Q3: Are there one-pot synthesis methods available to improve efficiency?
Yes, one-pot procedures have been developed. One such method involves the reaction of L-proline with chloroacetyl chloride in acetonitrile in the presence of sulfuric acid.[9][10] Another approach uses chloroacetyl chloride as both the acylating and dehydrating agent in a one-pot reaction starting from L-prolineamide.[6]
Q4: What analytical methods are recommended for quality control?
For characterizing the final product and intermediates, and for assessing purity, the following analytical techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure. The presence of rotamers may be observed in the NMR spectra.[2]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[1][5]
Q5: How can the use of hazardous reagents be minimized?
Some synthetic routes utilize reagents like trifluoroacetic anhydride.[1][3] Alternative methods have been developed to avoid such reagents. For example, phosphorus oxychloride can be used as a dehydrating agent, or a one-pot synthesis can be employed where excess chloroacetyl chloride acts as the dehydrating agent.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound from L-proline
This protocol is based on a multi-step synthesis involving the formation of a carboxylic acid intermediate, followed by amidation and dehydration.[1][3]
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (e.g., 20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (e.g., 19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the carboxylic acid from the previous step (e.g., 10.0 g, 0.052 mol) in dichloromethane (200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (e.g., 10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (e.g., 41.2 g, 0.522 mol) and stir for another hour.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
Concentrate the filtrate to obtain the crude amide.
Step 3: Synthesis of this compound
-
Suspend the amide from the previous step (e.g., 4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (e.g., 4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
To this mixture, add ammonium bicarbonate (e.g., 12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum. The crude product can then be purified.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Solvent(s) | Reported Overall Yield | Key Advantages | Reference |
| L-proline | Chloroacetyl chloride, DCC, Ammonium bicarbonate, Trifluoroacetic anhydride | THF, Dichloromethane | ~52% for amide formation, 83% for dehydration | Uses readily available and less expensive starting material.[1][2] | [1][3] |
| L-prolinamide | Chloroacetyl chloride, Dehydrating agent (e.g., trifluoroacetic anhydride) | THF | ~52% | Shorter synthetic route. | [2] |
| L-proline | Chloroacetyl chloride, Sulfuric acid | Acetonitrile | Not specified, but described as high yielding | One-pot synthesis, simple procedure.[9][10] | [9][10] |
| L-prolinamide | Chloroacetyl chloride | Chloroacetyl chloride (as solvent) | Not specified, but improved yield and purity claimed | One-pot method, reduced waste.[6] | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logical relationships for low yield and purity issues.
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. This compound|CAS 207557-35-5 [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. <p>An efficient synthesis of Vildagliptin intermediates</p> | Hu | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
Technical Support Center: Refinement of Dehydration Methods in Nitrile Synthesis
Welcome to the Technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the refinement of dehydration methods in nitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for nitrile synthesis via dehydration?
A1: The two most common starting materials for nitrile synthesis through dehydration are primary amides (R-CONH₂) and aldoximes (R-CH=NOH). Both pathways involve the elimination of a water molecule to form the corresponding nitrile (R-C≡N).
Q2: How do I choose the appropriate dehydrating agent for my reaction?
A2: The choice of dehydrating agent depends on several factors, including the stability of your substrate, the desired reaction conditions (e.g., temperature, pH), and the scale of your reaction. Traditional dehydrating agents like phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂) are powerful but can be harsh and are often not suitable for sensitive substrates.[1][2] Milder and more modern reagents, such as trifluoroacetic anhydride (TFAA) or Burgess reagent, offer greater functional group tolerance.[1][3] For conversions of aldehydes to nitriles, one-pot methods using hydroxylamine hydrochloride with a catalyst are often employed.[4][5]
Q3: My substrate is sensitive to acidic conditions. What are my options?
A3: For acid-sensitive substrates, it is crucial to avoid strongly acidic dehydrating agents like SOCl₂ and POCl₃.[1] Milder, non-acidic, or even basic conditions are preferable. Trifluoroacetic anhydride (TFAA) is a good option for milder, non-acidic dehydration.[1] Other methods include the use of Burgess reagent or catalytic systems that operate under neutral conditions.[2][3]
Q4: Can I synthesize nitriles directly from aldehydes in a one-pot reaction?
A4: Yes, one-pot synthesis of nitriles from aldehydes is a common and efficient method. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride to form an aldoxime in situ, which is then dehydrated without isolation.[4][5] Various catalysts, such as ferrous sulfate or anhydrous sodium sulfate, can be used to facilitate this transformation.[4][5]
Troubleshooting Guides
Dehydration of Primary Amides
Problem 1: Low or no yield of the desired nitrile.
-
Possible Cause A: Inactive or insufficient dehydrating agent.
-
Troubleshooting:
-
Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. Many dehydrating agents are hygroscopic.
-
Optimize the stoichiometry of the dehydrating agent. A molar excess is often required, but a large excess can lead to side reactions.[6]
-
-
-
Possible Cause B: Presence of moisture in the reaction.
-
Troubleshooting:
-
Thoroughly dry all glassware and solvents before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[6]
-
-
-
Possible Cause C: Harsh reaction conditions leading to decomposition.
-
Troubleshooting:
-
If using high temperatures, consider lowering the temperature and extending the reaction time.
-
Choose a milder dehydrating agent if your substrate or product is thermally labile.[6]
-
-
Problem 2: Formation of significant side products.
-
Possible Cause A: Side reactions with the dehydrating agent.
-
Troubleshooting:
-
For example, when using trifluoroacetic anhydride (TFAA), reactive functional groups like amines can undergo trifluoroacetylation.[1] If this is an issue, consider protecting the sensitive functional groups or choosing an alternative dehydrating agent.
-
-
-
Possible Cause B: Hydrolysis of the starting material or product.
-
Troubleshooting:
-
This is often due to the presence of water. Ensure all reagents and solvents are anhydrous.[6]
-
Work-up procedures should be designed to minimize contact with water if the nitrile is prone to hydrolysis.
-
-
Dehydration of Aldoximes (including one-pot synthesis from aldehydes)
Problem 1: Incomplete conversion of the aldoxime to the nitrile.
-
Possible Cause A: Insufficient heating or reaction time.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
-
-
Possible Cause B: Inefficient catalyst in one-pot synthesis.
-
Troubleshooting:
-
Ensure the catalyst is active and used in the correct amount.
-
The choice of catalyst can be critical; some substrates may require a different catalytic system for efficient conversion.[4]
-
-
Problem 2: Formation of the starting aldehyde as a byproduct.
-
Possible Cause: Reversion of the aldoxime to the aldehyde.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Conversion of Benzamide to Benzonitrile
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| P₄O₁₀ | Neat | 150-200 | 1-2.5 min (MW) | 90 | [8] |
| SOCl₂ | Toluene | 80 | 5 h | 75.8 | [8] |
| PCl₃/Et₂NH | CHCl₃ | Reflux | 40 min | 95 | [9][10] |
| P(OPh)₃/DBU | Neat | 150 (MW) | 4 min | 96 | [9][10] |
| TFAA | Dioxane | Reflux | 1 h | 92 | [1] |
Table 2: Comparison of Conditions for One-Pot Synthesis of Nitriles from Aldehydes
| Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 3,4-Dimethoxybenzaldehyde | Anhydrous Na₂SO₄ | Dry Media (MW) | 560 W | 4.5 min | 85 | [5] |
| 4-Chlorobenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 3.5 h | 95 | [4] |
| Benzaldehyde | Red Mud (MW) | Neat | 120 | 10 min | 92 | [11] |
| 4-Hydroxy-3-methoxybenzaldehyde | O-phenylhydroxylamine HCl | Methanol/Phosphate Buffer | 60 | 8 h | 99 | [12] |
Experimental Protocols
Protocol 1: Dehydration of a Primary Amide using Thionyl Chloride (SOCl₂)
Materials:
-
Primary amide
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for quenching (e.g., ice bath, basic solution)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the primary amide (1 equivalent) and anhydrous toluene.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the stirred suspension at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or another suitable method).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, cold solution of a base (e.g., saturated sodium bicarbonate). Caution: This quenching process can be highly exothermic and release HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation or recrystallization.
Protocol 2: One-Pot Synthesis of a Nitrile from an Aldehyde using Hydroxylamine Hydrochloride and Ferrous Sulfate
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), hydroxylamine hydrochloride (1.1-1.2 equivalents), and anhydrous ferrous sulfate (catalytic amount, e.g., 10 mol%).
-
Add DMF as the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography or distillation.
Mandatory Visualization
Caption: Decision workflow for selecting a suitable dehydration method.
Caption: Troubleshooting workflow for low nitrile yield from amide dehydration.
References
- 1. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 2. tutorchase.com [tutorchase.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes.[1][2][3] Vildagliptin is a notable example of a DPP-IV inhibitor synthesized using this intermediate.[1][2][4] The efficiency and cost-effectiveness of the synthesis of this key intermediate are of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the prevalent synthesis routes for this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound predominantly starts from one of two commercially available and relatively inexpensive starting materials: L-proline or L-prolinamide. The choice of starting material dictates the subsequent steps and overall efficiency of the synthesis.
| Parameter | Route 1: From L-proline | Route 2: From L-prolinamide | Route 3: One-Pot from L-prolinamide |
| Starting Material | L-proline | L-prolinamide | L-prolinamide |
| Key Steps | 1. N-Acylation2. Amidation3. Dehydration | 1. N-Acylation2. Dehydration | 1. One-pot Acylation and Dehydration |
| Overall Yield | ~30-35.3%[1][5] | ~52%[2] | High[5] |
| Purity (HPLC) | 99.25%[1] | Not explicitly stated | High[5] |
| Key Reagents | Chloroacetyl chloride, DCC, NH₄HCO₃, Trifluoroacetic anhydride | Chloroacetyl chloride, K₂CO₃, Dehydrating agent (e.g., Trifluoroacetic anhydride, POCl₃) | Chloroacetyl chloride (acts as reagent, solvent, and dehydrating agent) |
| Advantages | - Readily available and inexpensive starting material (L-proline)[1][2]- Avoids N-protection/deprotection steps[1][2][4] | - Fewer steps compared to the L-proline route | - Simplified procedure (one-pot)[5]- Reduced waste[5]- High efficiency and purity[5] |
| Disadvantages | - Multi-step process- Use of DCC can lead to purification challenges due to urea byproduct[5]- Lower overall yield[1][5] | - L-prolinamide is more expensive than L-proline[2] | - Requires careful control of reaction conditions |
Experimental Protocols
Route 1: Synthesis from L-proline
This route involves a three-step process starting with the N-acylation of L-proline.
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is cooled, and water (20 mL) is added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried and concentrated to yield the product.[1]
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
A solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane is slowly added to a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL) at 10–15 °C. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour. The reaction is monitored by TLC. After completion, the mixture is filtered, and the residue is washed with dichloromethane. The filtrate is concentrated, and the crude product is purified to afford the amide in a 52% yield.[1][2]
Step 3: Synthesis of this compound
To a suspension of the amide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise while maintaining the temperature at 5–10 °C. The mixture is stirred for 45 minutes and then concentrated under vacuum. The final product is isolated with an 83% yield from the amide and an HPLC purity of 99.25%.[1][2]
Route 2: Synthesis from L-prolinamide
This is a two-step synthesis that begins with the acylation of L-prolinamide.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
L-prolinamide is reacted with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[4]
Step 2: Dehydration to this compound
The resulting amide is then dehydrated using a suitable dehydrating agent. While trifluoroacetic anhydride is commonly used[1][5], other reagents like phosphorus oxychloride (POCl₃) can also be employed.[6]
Route 3: One-Pot Synthesis from L-prolinamide
A more streamlined approach involves a one-pot reaction where L-prolinamide is directly converted to the target nitrile.
In this method, L-prolinamide is mixed with an excess of chloroacetyl chloride, which acts as the acylating agent, solvent, and dehydrating agent. The reaction proceeds through the formation of the intermediate amide, which is then dehydrated in situ. Catalysts such as N,N-dimethylformamide (DMF) can be added to facilitate the dehydration step. After the reaction is complete, the excess chloroacetyl chloride can be removed by vacuum distillation, simplifying the workup and improving the yield and purity of the final product.[5]
Synthesis Workflow Diagrams
Caption: Synthesis of the target compound from L-proline.
Caption: Two-step synthesis starting from L-prolinamide.
Caption: One-pot synthesis from L-prolinamide.
Conclusion
The choice of the optimal synthesis route for this compound depends on various factors, including the cost and availability of starting materials, desired yield and purity, and scalability of the process. The route starting from L-proline is advantageous due to the low cost of the initial material but suffers from a lower overall yield and a multi-step process that can be challenging to purify.[1][2][5] The synthesis from L-prolinamide offers a more direct path but at a higher starting material cost.[2] The one-pot synthesis from L-prolinamide appears to be the most efficient for industrial production, offering high yields and purity with simplified operations.[5] For researchers and drug development professionals, a careful evaluation of these factors is crucial for selecting the most suitable method for their specific needs.
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
The Critical Intermediate: Validating (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Modern Drug Synthesis
For researchers and scientists at the forefront of drug development, particularly in the realm of metabolic diseases, the efficiency and reliability of synthetic pathways are paramount. This guide provides a comprehensive validation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, a widely used therapeutic for type 2 diabetes.
The 2(S)-cyanopyrrolidine moiety is crucial for the potent inhibitory activity of several DPP-IV inhibitors.[1][2][3] this compound serves as a critical building block for introducing this pharmacophore.[1][2][3] This guide objectively compares various synthetic routes to this intermediate, presenting experimental data to support the evaluation of its performance and utility in pharmaceutical manufacturing.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has evolved, with various methods aiming to improve yield, reduce cost, and simplify procedures. The primary starting materials are either L-proline or L-prolinamide. Below is a summary of the performance of different synthetic approaches based on published data.
| Starting Material | Key Reagents & Solvents | Reported Yield | Key Advantages & Disadvantages | Reference |
| L-proline | Chloroacetyl chloride, Tetrahydrofuran (THF), Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate, Trifluoroacetic anhydride | ~30% overall yield | Advantages: Readily available and less expensive starting material.[1][2] Disadvantages: Multi-step process, involves complex isolation methods.[1][2] | [1][2] |
| L-proline | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Overall yield of ~95% for Vildagliptin synthesis | Advantages: High yielding, one-pot reaction for a key step, cost-effective.[4][5] Disadvantages: Requires careful control of reaction conditions (temperature).[4] | [4][5] |
| L-prolinamide | Chloroacetyl chloride, Dichloromethane, Triethylamine, Phosphorus oxychloride | Not explicitly stated for the intermediate, but part of an efficient overall Vildagliptin synthesis. | Advantages: Can be a more direct route. Disadvantages: L-prolinamide is a more expensive starting material.[3] | [6] |
| L-prolinamide | Chloroacetyl chloride (as solvent, acylating agent, and dehydrating agent) | Not explicitly quantified, but described as high yield and purity. | Advantages: One-pot synthesis, reduces waste by using a reagent as the solvent. Disadvantages: Requires careful removal of excess chloroacetyl chloride. | [7] |
Experimental Protocols: A Closer Look
Below are detailed methodologies for two prominent synthetic routes, providing a basis for reproducibility and comparison in a laboratory setting.
Method 1: Synthesis from L-proline[1][2]
This route involves three main stages: N-acylation of L-proline, conversion to the corresponding amide, and subsequent dehydration to the nitrile.
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is cooled, and water (20 mL) is added. The product is extracted with ethyl acetate.
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid from the previous step (10.0 g, 0.052 mol) is dissolved in dichloromethane (200 mL). A solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C. The mixture is stirred for 1 hour at room temperature, followed by the addition of ammonium bicarbonate (41.2 g, 0.522 mol). The mixture is stirred for another hour before filtering.
Step 3: Preparation of this compound To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C. The reaction is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise. The final product is isolated after concentration under vacuum.
Method 2: One-Pot Synthesis from L-proline derivative[4][5]
This improved method simplifies the conversion of the carboxylic acid to the nitrile.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid This step is similar to Step 1 in Method 1.
Step 2: One-Pot Conversion to this compound The carboxylic acid intermediate is treated with acetonitrile in the presence of sulfuric acid and heated. This one-pot reaction directly yields the desired nitrile, significantly simplifying the workup and improving the overall efficiency.
Visualizing the Pathways
To better understand the workflow and the central role of this compound, the following diagrams illustrate the synthetic logic and the mechanism of action of the final drug product.
Caption: Comparison of synthetic routes to the key intermediate.
The synthesized intermediate is then used to produce DPP-IV inhibitors. The mechanism of these drugs involves the inhibition of the DPP-IV enzyme, which in turn increases the levels of incretin hormones like GLP-1.
Caption: Simplified signaling pathway of DPP-IV inhibition.
Conclusion
This compound is a validated and highly effective key intermediate in the synthesis of DPP-IV inhibitors. While the classical synthesis starting from L-proline is well-established, newer methods, particularly one-pot procedures, offer significant advantages in terms of yield and process simplification. The choice of synthetic route will ultimately depend on factors such as raw material cost, scalability, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in the synthesis of this critical class of therapeutic agents.
References
- 1. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Vildagliptin Efficacy Analysis: A Comparative Guide for Drug Development Professionals
An in-depth evaluation of Vildagliptin, synthesized from (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, in comparison to other leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide provides a comprehensive overview of efficacy, supported by experimental data and detailed protocols for researchers and scientists in the field of drug development.
Vildagliptin, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is a well-established therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1][2] Its efficacy stems from its ability to prevent the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][3] This guide delves into the efficacy of Vildagliptin, particularly when derived from the key intermediate this compound, and provides a comparative analysis against other widely used DPP-4 inhibitors, including Sitagliptin, Saxagliptin, and Linagliptin.
Comparative Efficacy of DPP-4 Inhibitors
The clinical efficacy of DPP-4 inhibitors is primarily assessed by their ability to improve glycemic control, measured by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
Glycemic Control Parameters
Multiple clinical trials have demonstrated that Vildagliptin exhibits comparable efficacy to other DPP-4 inhibitors in reducing HbA1c, FPG, and PPG levels.[4][5]
| Parameter | Vildagliptin | Sitagliptin | Saxagliptin | Linagliptin |
| HbA1c Reduction (%) | -0.5 to -1.3[5][6] | -0.5 to -1.1[5][6] | -0.5 to -1.2[5][6] | -0.5 to -0.8[7] |
| FPG Reduction (mmol/L) | -1.0 to -2.4[5][6] | -0.8 to -1.5[5][6] | -1.0 to -1.8[5][6] | -0.8 to -1.2[7] |
| PPG Reduction (mmol/L) | -2.1 to -3.7[5][6] | -1.8 to -3.2[5][6] | -2.0 to -3.4[5][6] | Not consistently reported |
Table 1: Comparative reduction in key glycemic parameters by various DPP-4 inhibitors as monotherapy or add-on therapy. Data synthesized from multiple clinical trials.
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| DPP-4 Inhibitor | IC50 (nM) |
| Vildagliptin | 62[8] |
| Sitagliptin | 19[8] |
| Saxagliptin | 50[8] |
| Alogliptin | 24[8] |
| Linagliptin | 1[8] |
Table 2: In vitro IC50 values of various DPP-4 inhibitors against the DPP-4 enzyme.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of Vildagliptin and other DPP-4 inhibitors is mediated through the enhancement of the incretin pathway. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP.
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.
Principle: The assay measures the fluorescence generated by the cleavage of a synthetic DPP-4 substrate, Gly-Pro-AMC (Gly-Pro-aminomethylcoumarin), by the DPP-4 enzyme. The release of the fluorescent molecule, 7-amino-4-methylcoumarin (AMC), is monitored. A decrease in fluorescence in the presence of an inhibitor indicates inhibition of DPP-4 activity.[9][10]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., Vildagliptin)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or vehicle (for the control group).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Caption: DPP-4 Inhibition Assay Workflow.
Synthesis of Vildagliptin from this compound
The synthesis of Vildagliptin from its key intermediate involves a nucleophilic substitution reaction.
Reaction: this compound + 3-amino-1-adamantanol → Vildagliptin
Reagents and Solvents:
-
This compound
-
3-amino-1-adamantanol
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or tetrahydrofuran)
General Procedure:
-
Dissolve 3-amino-1-adamantanol and the base in the chosen solvent in a reaction vessel.
-
Slowly add a solution of this compound to the mixture.
-
Heat the reaction mixture to a specific temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Vildagliptin by recrystallization from an appropriate solvent system to yield the final product.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.[11][12][13][14]
Conclusion
Vildagliptin, synthesized from this compound, demonstrates robust efficacy in improving glycemic control in patients with type 2 diabetes. Its performance, in terms of HbA1c, FPG, and PPG reduction, is comparable to other leading DPP-4 inhibitors such as Sitagliptin, Saxagliptin, and Linagliptin. While there are differences in in vitro potency as indicated by IC50 values, the clinical outcomes among these agents are largely similar. The choice of a specific DPP-4 inhibitor may therefore depend on other factors such as dosing frequency, metabolism, and patient-specific characteristics. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the nuances of DPP-4 inhibitor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 14. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPP-IV Inhibitor Precursors: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a cornerstone in the management of type 2 diabetes, relies on the efficient and high-purity production of key chiral precursors. This guide provides an objective comparison of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate for Vildagliptin, with the primary precursors for other leading DPP-IV inhibitors: Sitagliptin, Saxagliptin, and Linagliptin. The comparison focuses on synthetic pathways, quantitative performance metrics, and experimental protocols to inform research and development decisions.
At a Glance: Comparative Overview of Key Precursors
| Precursor | Target DPP-IV Inhibitor | Typical Starting Material | Key Synthetic Transformation(s) | Reported Overall Yield | Reported Purity |
| This compound | Vildagliptin | L-Proline | N-acylation, amidation, dehydration | ~65-80% | >99% |
| (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | Sitagliptin | 2,4,5-trifluorophenylacetic acid | Asymmetric hydrogenation of enamine | ~52-82% | >99.5% |
| (S)-N-Boc-3-hydroxyadamantylglycine & (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide | Saxagliptin | 1-Adamantanecarboxylic acid, L-Proline derivative | Multi-step synthesis including reductive amination, cyclopropanation | ~35-40% | High |
| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione & (R)-3-Boc-aminopiperidine | Linagliptin | 3-Methylxanthine | N-alkylation, bromination, nucleophilic substitution | ~70-85% | >99.5% |
This compound: The Precursor to Vildagliptin
This compound is a widely utilized intermediate in the synthesis of Vildagliptin. Its 2(S)-cyanopyrrolidine moiety is critical for potent and reversible inhibition of the DPP-IV enzyme.[1]
Synthetic Pathway and Performance
A common and practical route to this precursor starts from the readily available and inexpensive L-proline.[2][3][4] The synthesis involves a three-step process: N-acylation, amidation, and subsequent dehydration to form the nitrile group.
Caption: Synthesis of this compound.
This process is advantageous as it avoids complex protection and deprotection steps.[4] Reported yields for the N-acylation step are around 81%, and the conversion of the amide to the final nitrile product can reach 83%.[1] One-pot synthesis methods have also been developed to improve efficiency and reduce waste.[1]
Experimental Protocol: Synthesis from L-Proline
Step 1: N-acylation to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid L-proline is suspended in a suitable solvent like tetrahydrofuran (THF). Chloroacetyl chloride is added, and the mixture is refluxed for approximately 2 hours. After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the carboxylic acid intermediate.[4]
Step 2: Amidation to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid intermediate is dissolved in dichloromethane. Dicyclohexylcarbodiimide (DCC) is added, followed by ammonium bicarbonate. The reaction is stirred at room temperature. The solid byproduct is filtered off, and the filtrate is concentrated to give the amide intermediate, which can be purified by crystallization.[4]
Step 3: Dehydration to form this compound The amide intermediate is suspended in THF and cooled. Trifluoroacetic anhydride is added, and the mixture is stirred at room temperature for about 2 hours. Ammonium bicarbonate is then added portion-wise at a low temperature. The mixture is stirred and then concentrated under vacuum to yield the final product.[3]
Precursors for Other Major DPP-IV Inhibitors
Sitagliptin Precursor: (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
The synthesis of Sitagliptin, the first DPP-IV inhibitor to gain FDA approval, hinges on the stereoselective synthesis of its β-amino acid core.[5][6] A highly efficient industrial synthesis involves the asymmetric hydrogenation of a protected enamine precursor.[5][7]
Caption: Key steps in the synthesis of the Sitagliptin precursor.
This "green" synthesis route is notable for its high efficiency, with the key dehydrositagliptin intermediate being isolated in 82% yield and over 99.6% purity.[7] The final asymmetric hydrogenation step boasts a high enantiomeric excess.[5] Alternative routes often involve more steps and may generate more waste.[6]
Saxagliptin Precursors: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
The synthesis of Saxagliptin is more complex, requiring the preparation of two key chiral intermediates. The synthesis of (S)-N-Boc-3-hydroxyadamantylglycine often starts from 1-adamantanecarboxylic acid and can involve either a chemical or a biocatalytic approach for the introduction of the amino group. The chemical route involves multiple steps including oxidation and oximation followed by reduction, with an overall yield of around 38%.[8] The biocatalytic route, using enzymes like phenylalanine dehydrogenase, can be more efficient but may also be more costly.[8]
Caption: Synthesis pathways for the two key precursors of Saxagliptin.
The second precursor, a bicyclic proline analogue, is also synthesized in a multi-step process. The complexity of these syntheses contributes to the overall cost of Saxagliptin production.
Linagliptin Precursors: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione and (R)-3-Boc-aminopiperidine
Linagliptin's synthesis is centered around a xanthine core. The key intermediate is prepared from 3-methylxanthine through a series of reactions including N-alkylation with 1-bromo-2-butyne and subsequent reaction with 2-(chloromethyl)-4-methylquinazoline.
Caption: Synthesis of the key precursors for Linagliptin.
The synthesis of the xanthine intermediate can achieve high yields, with some methods reporting up to 98% for the N-alkylation step.[9] The other key precursor, (R)-3-Boc-aminopiperidine, is a chiral amine that is coupled with the xanthine core in the final steps of Linagliptin synthesis.
Performance Comparison and Considerations
| Factor | This compound | Sitagliptin Precursor | Saxagliptin Precursors | Linagliptin Precursors |
| Synthetic Complexity | Relatively straightforward, 3 steps from L-proline. | Moderate, with a key enantioselective step. | High, involves two separate multi-step syntheses. | Moderate, multi-step synthesis of the xanthine core. |
| Yield | Generally high (65-80%). | High for the modern industrial route (up to 82%). | Moderate overall yields (35-40%). | Generally high yields for individual steps. |
| Purity | High purity achievable (>99%). | Very high purity and enantiomeric excess. | High purity is critical and achievable. | High purity is achievable. |
| Cost-Effectiveness | Favorable due to cheap starting material (L-proline) and efficient synthesis. | Improved with the development of the "green" synthesis route. | Can be higher due to the complexity and number of steps. | Generally considered cost-effective. |
| Safety & Environment | Uses standard reagents; one-pot methods reduce waste. | "Green" synthesis significantly reduces waste. | Multi-step synthesis can generate more waste. | Uses some hazardous reagents that require careful handling. |
Conclusion
The choice of a DPP-IV inhibitor for development and manufacturing is influenced by a multitude of factors, with the synthesis of its key precursors playing a pivotal role. This compound stands out for its relatively straightforward and high-yielding synthesis from an inexpensive starting material, making it an attractive precursor for Vildagliptin.
The precursors for Sitagliptin, Saxagliptin, and Linagliptin each present unique synthetic challenges and advantages. The development of a highly efficient, asymmetric synthesis for the Sitagliptin precursor is a prime example of process optimization leading to significant environmental and cost benefits. The syntheses of Saxagliptin and Linagliptin precursors, while more complex, have been optimized for industrial-scale production.
Ultimately, the selection of a synthetic route for a DPP-IV inhibitor precursor requires a careful evaluation of yield, purity, cost, safety, and environmental impact. This guide provides a comparative framework to aid researchers and drug development professionals in making informed decisions in this critical area of pharmaceutical chemistry.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]
Purity Under the Microscope: A Comparative Guide to the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of key intermediates is paramount. This guide provides an objective comparison of different synthesis methods for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a crucial building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin. We present supporting experimental data, detailed protocols, and a visual workflow to aid in selecting the most suitable synthesis strategy.
This compound is a chiral pyrrolidine derivative essential for the synthesis of various pharmaceutical compounds. The efficiency of its synthesis and the purity of the final product can significantly impact the overall yield and quality of the active pharmaceutical ingredient (API). This guide explores common synthesis routes, focusing on the reported purity levels to inform laboratory and industrial-scale production decisions.
Comparative Analysis of Synthesis Methods
Several methods for the synthesis of this compound have been reported, primarily starting from either L-proline or L-prolinamide. More recent advancements include the use of microchannel reactors to enhance reaction efficiency. The following table summarizes the quantitative purity data from various published methods.
| Starting Material | Synthesis Method | Reported Purity (HPLC) | Overall Yield | Reference |
| L-proline | Two-step synthesis via amide intermediate | 99.25% | ~30% | [1][2] |
| L-prolinamide | One-pot reaction with chloroacetyl chloride | 99.8% | 81% | [3] |
| L-proline | Microchannel Reactor Method | 99.2% | 88.6% | [4] |
| L-prolinamide | Two-step synthesis | 92% | Not Specified | [5] |
Experimental Protocols
Below are the detailed methodologies for the key synthesis experiments cited in this guide.
Method 1: Synthesis from L-proline
This method involves a two-step process starting with the acylation of L-proline, followed by the conversion of the carboxylic acid to a nitrile.
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) was added at room temperature. The reaction mixture was then refluxed for 2 hours. After completion, the mixture was cooled.[2]
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide To a solution of the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane was added slowly at 10–15 °C. The mixture was stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) was then added, and the mixture was stirred for another hour.[1][2]
Step 3: Preparation of this compound To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added at 0–5 °C. The reaction mixture was stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) was then added portion-wise, maintaining the temperature at 5–10 °C. The mixture was stirred for 45 minutes and then concentrated under vacuum.[1][2] The final product was isolated with an HPLC purity of 99.25%.[1][2]
Method 2: Synthesis from L-prolinamide
This one-pot method provides a high yield and purity of the target compound.
Step 1: Acylation and Dehydration L-prolinamide and chloroacetyl chloride are mixed in a reactor. The chloroacetyl chloride acts as the acylating agent, solvent, and dehydrating agent. The reaction first proceeds with acylation, followed by dehydration of the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine to yield this compound.[6]
In a specific example, chloroacetyl chloride is dropwise added to a mixed solution of L-prolinamide, an organic base, and dichloromethane at a temperature between -10 °C and -60 °C. The reaction is then allowed to proceed for 0.5 to 4 hours. The resulting product is isolated, yielding a solid with an HPLC content of 99.8%.[3]
Purity Assessment
The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC). For the method starting from L-proline, the HPLC analysis was performed using a Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) with a UV detector set at 220 nm. The mobile phase consisted of a gradient of buffer (water at pH 3.0 with TFA) and acetonitrile.[1] Chiral HPLC can also be employed to determine the enantiomeric purity of the compound.[7]
Synthesis Method Comparison Workflow
The following diagram illustrates the logical flow of comparing the different synthesis methods for this compound based on key performance indicators.
Caption: Workflow for comparing synthesis methods of this compound.
References
- 1. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 4. This compound|CAS 207557-35-5 [benchchem.com]
- 5. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
In vitro and in vivo studies of compounds synthesized from this intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel quinazoline derivatives synthesized from the common intermediate, 4-chloro-6,7-dimethoxyquinazoline, with the established first-generation EGFR inhibitor, Gefitinib. The data presented is based on in vitro and in vivo studies, offering an objective evaluation of the therapeutic potential of these next-generation compounds.
Introduction
The quinazoline scaffold is a foundational structural motif in the design of potent anticancer agents, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a critical factor in the progression of several cancers, most notably non-small cell lung cancer (NSCLC).[2] First-generation inhibitors like Gefitinib and Erlotinib, while effective against EGFR-sensitizing mutations, are often rendered ineffective by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.
This has spurred the development of novel quinazoline derivatives designed to overcome these limitations. This guide focuses on compounds synthesized from the key intermediate 4-chloro-6,7-dimethoxyquinazoline , a common precursor in the synthesis of many EGFR inhibitors. We will compare the in vitro and in vivo performance of representative novel compounds against Gefitinib.
In Vitro Comparative Analysis
The primary method for evaluating the in vitro efficacy of these compounds is by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below summarizes the cytotoxic activity of several novel 4-anilino-6,7-dimethoxyquinazoline derivatives compared to Gefitinib.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Novel Quinazoline Derivatives and Gefitinib
| Compound/Derivative | Target Cell Line | EGFR Mutation Status | IC50 (µM) of Novel Compound | IC50 (µM) of Gefitinib | Reference |
| Compound 3o (Erlotinib analogue) | A549 (Lung Carcinoma) | Wild-type | 4.26 | 17.9 | [3] |
| HCT116 (Colon Carcinoma) | Wild-type | 3.92 | 21.55 | [3] | |
| MCF-7 (Breast Cancer) | Wild-type | 0.14 | 20.68 | [3] | |
| Compound 18 | MGC-803 (Gastric Cancer) | Not Specified | 0.85 | >10.0 | [2][4] |
| Compound 4i | MCF-7 (Breast Cancer) | High EGFR expression | 2.86 | Not directly compared in study | [5] |
| HepG2 (Liver Cancer) | Not Specified | 5.91 | Not directly compared in study | [5] | |
| A549 (Lung Carcinoma) | Wild-type | 14.79 | Not directly compared in study | [5] | |
| Compound 4j | MCF-7 (Breast Cancer) | High EGFR expression | 3.09 | Not directly compared in study | [5] |
| HepG2 (Liver Cancer) | Not Specified | 6.87 | Not directly compared in study | [5] | |
| A549 (Lung Carcinoma) | Wild-type | 17.92 | Not directly compared in study | [5] | |
| Compound 2a | A431 (Epidermoid Carcinoma) | Wild-type | Not specified, but potent | Not directly compared in study | [6] |
| NCI-H1975 (Lung Cancer) | L858R/T790M | Strong anti-proliferation | Not directly compared in study | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Comparative Analysis
In vivo studies using xenograft mouse models are crucial for evaluating the real-world therapeutic potential of these novel compounds.
Table 2: Comparative In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Growth Inhibition | Comparison with Standard Drug | Reference |
| Compound RB1 | EAC tumor model in mice | Significantly reduced ascites secretion and tumor cell proliferation; increased life span. | Comparable to Cisplatin. | [7] |
| Compound 18 | MGC-803 xenograft in nude mice | Dose-dependent tumor growth inhibition. | Compared to 5-Fluorouracil (5-FU). | [8] |
| Compound 6 | B16 melanoma xenograft model | 64.04% tumor growth inhibition. | Two-fold increase in inhibition compared to Sorafenib (31.25%). | [1] |
| Compound H-22 | Xenograft models | Inhibited tumor growth and induced apoptosis. | Similar anti-proliferative activity to Afatinib. | [9] |
Experimental Protocols
General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
A common synthetic route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the 4-chloro-6,7-dimethoxyquinazoline intermediate is displaced by the amino group of a substituted aniline.[10]
-
Step 1: Preparation of the Intermediate. The key intermediate, 4-chloro-6,7-dimethoxyquinazoline, is typically synthesized from 3,4-dimethoxyaniline through a multi-step process involving cyclization and chlorination.[11]
-
Step 2: Condensation Reaction. The 4-chloro-6,7-dimethoxyquinazoline is then reacted with a specific substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions to yield the final 4-anilino-6,7-dimethoxyquinazoline derivative.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to attach for 24 hours.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the quinazoline compounds for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for EGFR Signaling Pathway Inhibition
Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's efficacy.[12]
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies.
-
Signal Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.[12]
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the novel quinazoline compound, a control vehicle, or a standard-of-care drug (e.g., Gefitinib, 5-FU).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).[8]
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Experimental Workflow for Drug Evaluation
The diagram below outlines the general workflow for the synthesis and evaluation of novel quinazoline-based anticancer agents.
Caption: General workflow for the evaluation of novel quinazoline inhibitors.
Conclusion
The development of novel quinazoline derivatives from the 4-chloro-6,7-dimethoxyquinazoline intermediate shows significant promise in overcoming the limitations of first-generation EGFR inhibitors. The in vitro and in vivo data presented in this guide indicate that several novel compounds exhibit superior or comparable efficacy to established drugs like Gefitinib, particularly against resistant cell lines. Further research and clinical evaluation of these promising candidates are warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcat.com [ijpcat.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Docking Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Derivatives as Dipeptidyl Peptidase-IV Inhibitors
A detailed examination of the structure-activity relationships and in silico binding affinities of novel pyrrolidine-2-carbonitrile derivatives reveals promising candidates for the management of type 2 diabetes. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their inhibitory potential against Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.
The compound (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile serves as a crucial building block in the synthesis of potent DPP-IV inhibitors, most notably Vildagliptin.[1][2][3] Its inherent proline-mimicking cyanopyrrolidine moiety enables reversible and potent inhibition of the DPP-IV enzyme.[1] Researchers have leveraged this scaffold to design and synthesize novel derivatives with enhanced inhibitory activity and selectivity. This guide provides a comparative overview of these derivatives, supported by molecular docking data and detailed experimental protocols.
Comparative Analysis of DPP-IV Inhibition
The inhibitory potential of various pyrrolidine-2-carbonitrile derivatives against DPP-IV has been evaluated through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for a selection of these compounds, providing a direct comparison of their efficacy.
| Compound ID | Structure | DPP-IV IC50 (µM) | Reference |
| Vildagliptin | (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | - | [2] |
| Compound 36 | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [4] |
| Compound 53 | α-amino pyrrole-2-carbonitrile analog | 0.004 | [4] |
| Compound 54 | α-amino pyrrole-2-carbonitrile analog | 0.010 | [4] |
| Compound 55 | β-amino pyrrole-2-carbonitrile analog | 0.01 | [4] |
| Compound 8l | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.05 | [5] |
| Compound 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative | 0.01 | [5] |
| CYP-1 | 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Potent | [6][7] |
| CYP-2 | 1-(2-(5-methyl-1, 2, 4-oxadiazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Potent | [6][7] |
| CYP-3 | 1-(2-(1,2,4-thiadiazol-5-ylamino)acetyl)pyrrolidine-2-carbonitrile | Potent | [6][7] |
Molecular Docking and Structure-Activity Relationship Insights
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives within the active site of DPP-IV. These in silico analyses reveal key interactions with amino acid residues that are crucial for inhibitory activity.
A recurring observation is the importance of the cyanopyrrolidine moiety, which typically occupies the S1 pocket of the DPP-IV active site. The nitrile group often forms critical interactions with key residues. The variations in the R-group, attached to the acetyl group of the core scaffold, explore the S2 and other subsites of the enzyme, influencing the overall binding affinity and selectivity.
For instance, studies on α-amino pyrrole-2-carbonitrile analogs revealed that heteroaromatic moieties can establish strong inhibitory activities.[4] Similarly, the introduction of a fluorine atom, as seen in 4-fluoropyrrolidine-2-carbonitrile derivatives, has been shown to enhance potency.[4][5] The presence of bulky and electropositive substituents at certain positions can also lead to favorable interactions with the active site residues.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and computational analysis of the this compound derivatives.
Synthesis of this compound
A common synthetic route involves the reaction of L-proline with chloroacetyl chloride.[1][2][3] The resulting carboxylic acid is then converted to the corresponding amide, followed by dehydration to yield the final carbonitrile product.[2][3]
General Procedure for Molecular Docking
Molecular docking simulations are typically performed using software such as Molegro Virtual Docker (MVD). The protocol generally involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein, DPP-IV, is obtained from a protein database (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structures of the derivative compounds (ligands) are generated and energy minimized using computational chemistry software.
-
Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizing the Drug Development Workflow
The process of designing and evaluating these novel DPP-IV inhibitors can be represented as a structured workflow.
Caption: Workflow for the development of novel DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition
The therapeutic effect of DPP-IV inhibitors is achieved through the modulation of the incretin pathway. By inhibiting DPP-IV, these drugs prevent the degradation of incretin hormones like GLP-1 and GIP.
Caption: Mechanism of action of DPP-IV inhibitors.
References
- 1. This compound|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reproducibility of published synthesis methods for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of published synthesis methods for the key pharmaceutical intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a crucial building block for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin.
This document outlines two primary synthetic routes, starting from either L-proline or L-prolinamide, and presents a detailed comparison of their experimental protocols, reported yields, and key reaction parameters. The information is intended to aid in the selection of the most suitable and reproducible method for specific laboratory and industrial applications.
Comparative Analysis of Synthetic Methods
The synthesis of this compound predominantly follows two pathways, each with distinct advantages and disadvantages. The choice of starting material, either L-proline or L-prolinamide, dictates the subsequent reaction steps and the reagents employed.
Table 1: Comparison of Synthesis Methods Starting from L-proline
| Step | Method A: Via Amide Intermediate[1][2] |
| Starting Material | L-proline |
| Intermediate 1 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid |
| Intermediate 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |
| Final Product | This compound |
| Key Reagents | Chloroacetyl chloride, THF, Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate, Trifluoroacetic anhydride |
| Reaction Time | N-acylation: 2h; Amidation: 1h; Dehydration: 2h |
| Overall Yield | ~42% (calculated from reported step-wise yields) |
| Reported Purity | Not explicitly stated, but purification by crystallization and column chromatography is mentioned.[2] |
| Noted Challenges | Earlier methods reported long reaction times (48h) at low temperatures for N-acylation.[2] The use of DCC can lead to purification challenges due to the dicyclohexylurea byproduct. |
Table 2: Comparison of Synthesis Methods Starting from L-prolinamide
| Step | Method B: Direct Dehydration[3][4] | Method C: One-Pot Acylation and Dehydration[5] |
| Starting Material | L-prolinamide | L-prolinamide |
| Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-N-chloroacetyl-2-carbamoylpyrrolidine (in situ) |
| Final Product | This compound | This compound |
| Key Reagents | Chloroacetyl chloride, Organic base (e.g., triethylamine), Dichloromethane, Dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride) | Chloroacetyl chloride (as acylating agent, solvent, and dehydrating agent), Optional catalyst (e.g., DMF) |
| Reaction Time | N-acylation: 0.5-4h; Dehydration step is separate. | One-pot reaction, acylation and dehydration occur sequentially. |
| Overall Yield | Not explicitly stated as an overall yield. | High yield is claimed.[5] |
| Reported Purity | High purity is claimed.[5] | High purity is claimed.[5] |
| Noted Challenges | Requires careful control of temperature during acylation (-10°C to -60°C).[4] The choice of dehydrating agent can impact yield and purity. | The use of excess chloroacetyl chloride as a solvent and reagent requires efficient removal after the reaction. |
Experimental Protocols
Method A: Synthesis from L-proline via Amide Intermediate
This method, detailed by Singh et al., involves a three-step process starting with the N-acylation of L-proline.[1][2]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is cooled, and water (20 mL) is added. The product is extracted with ethyl acetate and concentrated to yield the carboxylic acid. The reported yield for this step is 81%.[2]
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide To a solution of the carboxylic acid intermediate (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane is added at 10–15 °C. The mixture is stirred for 1 hour at room temperature. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour. The product is isolated by filtration and purification, with a reported yield of 52%.[2]
Step 3: Synthesis of this compound To a suspension of the amide intermediate (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C. The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise. The final product is obtained after workup and concentration. The reported yield for this dehydration step is 83%.[6]
Method B: Synthesis from L-prolinamide with a Dehydrating Agent
This approach involves the initial acylation of L-prolinamide followed by a separate dehydration step.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide L-prolinamide is dissolved in a mixed solution with an organic base (such as triethylamine) and dichloromethane. The solution is cooled to between -10°C and -60°C. Chloroacetyl chloride is then added dropwise, and the reaction is stirred for 0.5 to 4 hours.[4]
Step 2: Synthesis of this compound The reaction mixture containing the amide intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride, to yield the final carbonitrile product.[4]
Method C: One-Pot Synthesis from L-prolinamide
This method utilizes chloroacetyl chloride for both acylation and dehydration in a single reaction vessel.[5]
L-prolinamide is mixed with chloroacetyl chloride, which acts as the acylating agent, solvent, and dehydrating agent. The reaction is typically carried out at an elevated temperature (e.g., 40-70°C). In some variations, a catalyst such as N,N-dimethylformamide (DMF) may be added to facilitate the dehydration step. After the reaction is complete, the excess chloroacetyl chloride is removed under reduced pressure.[5]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the synthesis starting from L-proline (Method A).
Caption: Workflow for the synthesis starting from L-prolinamide (Method B).
Caption: One-pot synthesis workflow from L-prolinamide (Method C).
References
- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. This compound|CAS 207557-35-5 [benchchem.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic pathways for the antiviral drug Molnupiravir. The objective is to offer an evidence-based analysis of the economic and environmental viability of various routes, supported by quantitative data and detailed experimental protocols. This guide will delve into two prominent synthetic strategies, a biocatalytic approach and a convergent chemical synthesis, to highlight the trade-offs in yield, cost, and sustainability.
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2][3] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, leading to an accumulation of errors in the viral genome and subsequent inhibition of replication.[2][3][4] This novel mechanism, known as "error catastrophe" or "lethal mutagenesis," has shown efficacy against various RNA viruses, including SARS-CoV-2.[1][4]
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route for an active pharmaceutical ingredient (API) like Molnupiravir is a critical decision with significant implications for manufacturing costs, scalability, and environmental impact.[5] Key metrics used to evaluate the "greenness" and efficiency of a synthesis include Process Mass Intensity (PMI) and the E-factor, which measure the total mass of materials used and waste generated per kilogram of product, respectively.[6]
This guide focuses on a comparative analysis of two distinct and scalable synthetic routes to Molnupiravir:
-
Route A: Biocatalytic Synthesis from Cytidine. This pathway utilizes enzymes to achieve key transformations, offering high selectivity and milder reaction conditions.
-
Route B: Convergent Chemical Synthesis from Uridine. This approach involves the preparation of key fragments of the molecule separately, which are then combined in a later step.
The following table summarizes the key quantitative data for these two pathways, drawing from cost of goods (COGs) analyses and process development studies.[7][8]
| Metric | Route A: Biocatalytic Synthesis from Cytidine | Route B: Convergent Chemical Synthesis from Uridine |
| Starting Material | Cytidine | Uridine |
| Number of Steps | 2-4 | 3-5 |
| Overall Yield | ~41-58% | ~17-61% (improved) |
| Estimated Cost of Goods (COGs) / kg | ~$205 - $281 | ~$467 |
| Key Cost Drivers | Cytidine, Novozyme 435 | Uridine, Hydroxylamine |
| Process Mass Intensity (PMI) | Lower (indicative) | Higher (indicative) |
| Key Advantages | Higher yield, lower COGs, greener solvents, potential for process intensification | Established route, potential for yield improvement through process optimization |
| Key Disadvantages | Cost and availability of enzymes | Lower initial yield, higher cost of starting material |
Signaling Pathway: Mechanism of Action of Molnupiravir
The antiviral activity of Molnupiravir is initiated by its conversion in the body to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP).[2][3] NHC-TP is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), where it can lead to mutations that are catastrophic for the virus.[4][9]
Caption: Mechanism of action of Molnupiravir in the host cell.
Experimental Protocols
The following are representative experimental protocols for key steps in the biocatalytic and convergent chemical synthesis of Molnupiravir.
Route A: Biocatalytic Synthesis from Cytidine (Key Steps)[10][11]
1. Enzymatic Acylation of Cytidine:
-
Reactants: Cytidine (1 equiv), Novozym-435, 1,4-dioxane, acetone oxime O-isobutyryl ester (4 equiv).
-
Procedure:
-
Rinse Novozym-435 with 1,4-dioxane and dry under vacuum.
-
To a reaction vessel, add cytidine, the rinsed enzyme beads, 1,4-dioxane, and crude acetone oxime O-isobutyryl ester.
-
Heat the reaction mixture to 60 °C and stir for approximately 43 hours.
-
Cool the mixture to room temperature, filter, and wash with dioxane.
-
Remove the solvent by distillation.
-
Purify the product by adding MTBE and water, separating the layers, and distilling the combined aqueous layers to yield a white solid of 5′-O-Isobutyryl cytidine.
-
2. Transamination to Molnupiravir:
-
Reactants: 5′-O-Isobutyryl cytidine (1.0 equiv), 70% aqueous 1-butanol, hydroxylamine sulfate (3.0-3.2 equiv).
-
Procedure:
-
Dissolve 5′-O-Isobutyryl cytidine in 70% aqueous 1-butanol.
-
Add hydroxylamine sulfate and stir the mixture vigorously.
-
Heat the reaction to 75–80 °C for 24-40 hours.
-
Cool the mixture to room temperature and separate the layers.
-
Distill the 1-butanol from the organic layer to yield a crude solid.
-
Dissolve the crude material in water and heat to 60–65 °C.
-
Allow the solution to cool to room temperature, then to 5–10 °C, and stir.
-
Filter the solid and wash with MTBE to obtain Molnupiravir.
-
Route B: Convergent Chemical Synthesis from Uridine (Key Steps)[12][13][14]
1. Acetonide Protection and Esterification of Uridine:
-
Reactants: Uridine, 2,2-dimethoxypropane, acetone, sulfuric acid (catalytic), triethylamine, isobutyric anhydride, DMAP (catalytic).
-
Procedure (One-pot):
-
Protect the vicinal diol of uridine with acetone and a catalytic amount of sulfuric acid.
-
Perform esterification of the 5'-hydroxyl group with isobutyric anhydride in the presence of triethylamine and DMAP.
-
This one-pot procedure yields the protected and esterified uridine intermediate.
-
2. Hydroxyamination and Deprotection:
-
Reactants: Protected and esterified uridine intermediate, hydroxylamine (aqueous solution), formic acid.
-
Procedure:
-
Treat the intermediate with an aqueous solution of hydroxylamine in methanol at room temperature.
-
After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Add formic acid to the residue and stir overnight at room temperature to effect deprotection.
-
Add methanol and concentrate the solution.
-
Purify the crude product by column chromatography to yield Molnupiravir.
-
Cost-Benefit Analysis Workflow
The decision-making process for selecting a synthetic pathway involves a multi-faceted analysis that weighs economic factors against environmental and process efficiency considerations.
References
- 1. Molnupiravir - Wikipedia [en.wikipedia.org]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. pnas.org [pnas.org]
- 7. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost of Goods Analysis Facilitates an... | Gates Open Research [gatesopenresearch.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a compound requiring careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Key Hazards:
-
Causes skin irritation: Can lead to skin irritation upon contact.[1][2]
-
May cause an allergic skin reaction. [1]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Face Protection: Face shield where splashing is possible.
-
Lab Coat: A standard laboratory coat.[1]
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if dusts are generated.[3]
II. Chemical and Waste Profile
Proper segregation and labeling of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[4] this compound is a halogenated organic compound and must be disposed of accordingly.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 207557-35-5[3] |
| Molecular Formula | C7H9ClN2O[3] |
| Waste Category | Halogenated Organic Waste[5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
III. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, compatible waste container.
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." [5][7][8] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[4][9]
2. Container Selection and Labeling:
-
Use a chemically resistant container that is in good condition and has a secure, leak-proof lid.[4][9]
-
The container must be clearly labeled as "Hazardous Waste."[4][9][10]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).[4]
-
The concentration or approximate amount of the waste.
-
The date when the first waste was added (accumulation start date).[4]
-
The name of the principal investigator and the laboratory location.[4][10]
-
Applicable hazard warnings (e.g., "Toxic," "Irritant").[4]
-
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
The SAA should be at or near the point of waste generation.[4]
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
Ensure the storage area is well-ventilated.[4]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate is considered hazardous and must be collected as halogenated organic waste.[11]
-
Subsequent rinsates may also need to be collected, depending on local regulations.
-
After thorough rinsing and drying, the original labels on the container must be defaced or removed before disposal as regular trash or glass waste.[11]
5. Final Disposal Procedure:
-
Do not dispose of this chemical down the drain or by evaporation.[3][9][10]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3] Your institution's Environmental Health and Safety (EHS) department will facilitate this process.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up:
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1][2] The primary health risks are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is crucial. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound. All personnel must be trained on the proper use and limitations of their PPE.
Caption: PPE Selection Workflow for Safe Handling.
Step-by-Step Handling and Operational Plan
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[5]
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.
3.2. Pre-Handling Procedure
-
Consult SDS: Thoroughly read and understand the Safety Data Sheet (SDS) before starting any work.[6]
-
Area Preparation: Designate a specific area for handling. Ensure the workspace is clean and uncluttered.
-
PPE Inspection: Inspect all required PPE for integrity. Do not use damaged gloves, cracked safety glasses, or a compromised lab coat.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
3.3. Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the diagram above.
-
Dispensing: Carefully dispense the required amount, avoiding the creation of dust. Use non-sparking tools.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2][3]
-
Avoid Contact: Avoid all contact with skin and eyes.[1][6] Do not eat, drink, or smoke in the handling area.[1][3]
-
Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water and seek medical advice.[6] If eye contact occurs, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.[5]
-
Post-Handling: Wash hands and forearms thoroughly after handling, even if gloves were worn.[2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6]
-
Some suppliers recommend refrigerated storage (0-10°C) under an inert gas.[2][3]
-
Store locked up and away from incompatible materials or foodstuff containers.[1][2]
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material into a suitable, closed container for disposal.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the area until it is declared safe.
-
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical help.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of water. If irritation or a rash occurs, get medical help.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and get immediate medical attention.[1]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection
-
Solid Waste: Collect all waste solid material, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[6]
5.2. Waste Disposal
-
Disposal must be carried out by a licensed professional waste disposal company.[6]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Do not allow the product or its containers to enter drains or the environment.[5][6]
-
All disposal activities must be in accordance with local, state, and federal regulations.[1]
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 207557-35-5 [sigmaaldrich.com]
- 5. chemicea.com [chemicea.com]
- 6. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
